tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVNLXMQXEDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669803 | |
| Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845894-03-3 | |
| Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-fluoro-4-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom into the pyrrolidine ring can profoundly influence the physicochemical and pharmacological properties of parent molecules, making this compound a valuable intermediate in the design and synthesis of novel therapeutics. This document collates available data on its chemical structure, physical properties, spectral characteristics, and safety information. It also explores the broader context of fluorinated pyrrolidines in drug discovery and their potential applications.
Chemical and Physical Properties
This compound is a synthetic organic compound featuring a pyrrolidinone core protected with a tert-butoxycarbonyl (Boc) group and substituted with a fluorine atom at the 3-position.[1] This structural arrangement offers a unique combination of features for chemical synthesis, including a modifiable ketone functionality and the potential for stereoselective transformations.
Table 1: General Chemical Properties [1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₄FNO₃ |
| Molecular Weight | 203.21 g/mol |
| CAS Number | 845894-03-3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)F |
| InChIKey | HPHVNLXMQXEDFX-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Topological Polar Surface Area | 46.6 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| XLogP3 | 0.8 |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, general synthetic strategies for analogous N-Boc protected pyrrolidinones and fluorinated heterocyclic compounds can be inferred.
A plausible synthetic route could involve the following conceptual steps:
Caption: A conceptual workflow for the synthesis of the target compound.
General Experimental Considerations
The synthesis of fluorinated pyrrolidinones often involves multi-step sequences starting from commercially available pyrrolidine derivatives. The introduction of the Boc protecting group is a standard procedure, typically achieved by reacting the parent pyrrolidine with di-tert-butyl dicarbonate (Boc₂O). The subsequent introduction of the ketone and fluorine functionalities can be achieved through various methods, including oxidation of a corresponding alcohol and the use of electrophilic or nucleophilic fluorinating agents. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and stereoselectivity.
Characterization Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on the chemical structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), and multiplets for the pyrrolidine ring protons, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR: Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring. The carbon atom bonded to fluorine would exhibit a characteristic large one-bond C-F coupling constant.
-
IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretching vibration (typically in the range of 1720-1740 cm⁻¹), and another strong band for the carbamate C=O stretch of the Boc group (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) would be observed at m/z corresponding to the molecular weight of the compound.
Reactivity and Stability
The reactivity of this compound is dictated by the functional groups present:
-
Ketone: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and reactions with various nucleophiles at the alpha-position. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the carbonyl group.
-
Boc-Protecting Group: The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine, allowing for further functionalization at the nitrogen atom.
-
C-F Bond: The carbon-fluorine bond is generally strong and stable, making the fluorine atom a robust substituent.
The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong acids.
Role in Drug Discovery and Medicinal Chemistry
Fluorinated pyrrolidines are a class of compounds that have garnered significant attention in drug discovery.[2] The introduction of fluorine can modulate key drug-like properties such as:
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an increased half-life of a drug molecule.
-
Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and distribution.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
-
Conformation: The stereoelectronic effects of fluorine can influence the conformational preferences of the pyrrolidine ring, which can be crucial for optimal target engagement.[3]
This compound serves as a valuable building block for introducing a fluorinated pyrrolidinone scaffold into more complex molecules. The ketone functionality provides a handle for further chemical elaboration, while the Boc-protected nitrogen allows for its incorporation into peptide-like structures or other molecular frameworks. This makes it a desirable starting material for the synthesis of novel compounds with potential therapeutic applications in various disease areas.
Caption: The role of the title compound as a building block in drug discovery.
Safety and Handling
Based on the GHS classification for this compound, it is advised to handle it with care.[1] The following hazards have been identified:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the presence of a fluorine atom and a ketone functionality within a Boc-protected pyrrolidine ring, offer numerous possibilities for the synthesis of novel and potent bioactive molecules. While publicly available experimental data is limited, this guide provides a foundational understanding of its chemical properties and potential applications, underscoring its importance for researchers in the pharmaceutical sciences.
References
A Technical Guide to the Synthesis and Characterization of 1-Boc-3-fluoro-4-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of 1-Boc-3-fluoro-4-pyrrolidinone, a valuable fluorinated heterocyclic building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, making this compound a key intermediate for the development of novel therapeutics.[1]
Introduction
1-Boc-3-fluoro-4-pyrrolidinone, with the IUPAC name tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, is a derivative of pyrrolidinone protected with a tert-butyloxycarbonyl (Boc) group.[2][3] This protecting group allows for selective reactions at other positions of the molecule. The introduction of a fluorine atom at the 3-position enhances the compound's potential for creating analogues of bioactive molecules with improved properties such as metabolic stability and binding affinity.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-3-fluoro-4-pyrrolidinone is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 845894-03-3 | [2][5][6] |
| Molecular Formula | C₉H₁₄FNO₃ | [2][3][5] |
| Molecular Weight | 203.21 g/mol | [3] |
| Appearance | White to pale brown powder | [2] |
| Melting Point | 75.5-87.5 °C | [2] |
| Purity (DSC) | ≥95.0 mol% | [2] |
| SMILES | CC(C)(C)OC(=O)N1CC(F)C(=O)C1 | [2][3][5] |
| InChI Key | HPHVNLXMQXEDFX-UHFFFAOYNA-N | [2][3][5] |
Synthesis of 1-Boc-3-fluoro-4-pyrrolidinone
Proposed Synthetic Workflow
The following diagram illustrates a proposed two-step synthesis starting from the commercially available 1-Boc-3-pyrrolidinol. The first step is the oxidation of the secondary alcohol to a ketone, followed by electrophilic fluorination.
Caption: Proposed two-step synthesis of 1-Boc-3-fluoro-4-pyrrolidinone.
Experimental Protocol: A General Approach
Step 1: Synthesis of 1-Boc-3-pyrrolidinone from 1-Boc-3-pyrrolidinol
This procedure is adapted from the known oxidation of secondary alcohols.
-
Reaction Setup: To a solution of 1-Boc-3-pyrrolidinol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-Boc-3-pyrrolidinone.
Step 2: Synthesis of 1-Boc-3-fluoro-4-pyrrolidinone from 1-Boc-3-pyrrolidinone
This proposed protocol is based on the electrophilic fluorination of ketones using Selectfluor.
-
Reaction Setup: In a flask protected from moisture, dissolve 1-Boc-3-pyrrolidinone (1 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add Selectfluor (1.1-1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or ¹⁹F NMR.
-
Work-up: After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 1-Boc-3-fluoro-4-pyrrolidinone, can be purified by flash column chromatography.
Characterization Data
| Analysis | Predicted/Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm), and the pyrrolidine ring protons. The proton at the fluorinated carbon (C3) would appear as a doublet of doublets due to coupling with the fluorine atom and adjacent protons. |
| ¹³C NMR | Resonances for the Boc group carbons, the carbonyl carbon, and the pyrrolidine ring carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 204.10304, [M+Na]⁺: 226.08498.[1] |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the ketone and the urethane, as well as C-F and C-N stretching vibrations. |
Applications in Drug Discovery
Fluorinated pyrrolidines are valuable building blocks in the synthesis of a wide range of biologically active molecules.[4][7] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, and can also influence pKa and lipophilicity, which are critical parameters for drug candidates. 1-Boc-3-fluoro-4-pyrrolidinone serves as a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor modulators.[1]
The logical relationship for its application in drug discovery is outlined below.
Caption: Application workflow in drug discovery.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-fluoro-4-pyrrolidinone. While a specific detailed experimental protocol and full characterization data remain to be published in accessible literature, the proposed synthetic route offers a viable pathway for its preparation. The unique properties conferred by the fluorine atom make this compound a highly valuable building block for the development of next-generation pharmaceuticals.
References
- 1. PubChemLite - 1-boc-3-fluoro-4-pyrrolidinone (C9H14FNO3) [pubchemlite.lcsb.uni.lu]
- 2. H27082.03 [thermofisher.com]
- 3. 1-Boc-3-fluoro-4-pyrrolidinone | C9H14FNO3 | CID 45158916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 5. 1-Boc-3-fluoro-4-pyrrolidinone 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 845894-03-3 CAS Manufactory [m.chemicalbook.com]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-3-fluoro-4-oxopyrrolidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-fluoro-4-oxopyrrolidine, also known as tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a summary of the available physicochemical properties of N-Boc-3-fluoro-4-oxopyrrolidine.
Physicochemical Properties
The fundamental physicochemical properties of N-Boc-3-fluoro-4-oxopyrrolidine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄FNO₃ | [1][2] |
| Molecular Weight | 203.21 g/mol | [1][2] |
| Appearance | White to off-white or beige solid | [1][2] |
| Melting Point | 76-81 °C | [1] |
| Solubility | Slightly soluble in water. | [2] |
| Storage Conditions | Store in an inert atmosphere, in a freezer at -20°C or at 0-8°C. | [1][2] |
Synthesis and Purification
Note: This is a generalized synthetic scheme. The actual reaction conditions, reagents, and purification methods would require experimental optimization.
Spectroscopic Data
Detailed experimental spectra for N-Boc-3-fluoro-4-oxopyrrolidine are not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the characterization of related compounds like (R)-(-)-N-Boc-3-pyrrolidinol, NMR spectroscopy is a critical tool.[3] A standard protocol for acquiring NMR spectra involves dissolving 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring, the Boc protecting group, and the single proton at the fluorinated carbon. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the fluorine atom (with a characteristic large one-bond C-F coupling constant), the carbons of the pyrrolidine ring, and the carbons of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. For related Boc-protected pyrrolidines, mass spectra are often obtained using techniques like electrospray ionization (ESI).
Biological Activity and Applications
N-Boc-3-fluoro-4-oxopyrrolidine is primarily utilized as a versatile building block in the synthesis of more complex and biologically active molecules.[1] Its fluorinated pyrrolidine scaffold is a key feature in the design of novel therapeutic agents.[1]
The introduction of fluorine can enhance the bioactivity of a molecule.[1] This compound's unique structure makes it a candidate for exploring its potential as an enzyme inhibitor, a common strategy in targeted drug design.[1] While specific biological data for N-Boc-3-fluoro-4-oxopyrrolidine is not yet available, its application in research and development aids in understanding complex biological processes and can lead to innovations in treatment strategies.[1]
The logical workflow for investigating the biological potential of a novel compound like N-Boc-3-fluoro-4-oxopyrrolidine is depicted in the following diagram.
References
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate CAS number 845894-03-3
CAS Number: 845894-03-3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. It details the compound's physicochemical properties, outlines a representative synthetic protocol, and explores its applications in drug discovery. The strategic introduction of a fluorine atom adjacent to a ketone functionality within a pyrrolidine scaffold offers unique chemical properties and conformational constraints, making it a valuable intermediate for developing novel therapeutics. This guide consolidates essential data, experimental procedures, and conceptual frameworks to support its use in research and development.
Compound Identification and Properties
This compound is a synthetic organic compound featuring a pyrrolidinone ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a fluorine atom at the C3 position.[1] This structural arrangement is of significant interest in the synthesis of complex molecular architectures for pharmaceutical applications.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 845894-03-3 | PubChem[1] |
| Molecular Formula | C₉H₁₄FNO₃ | PubChem[1] |
| Molecular Weight | 203.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 1-Boc-3-fluoro-4-pyrrolidinone, N-Boc-3-fluoro-4-oxopyrrolidine, 3-fluoro-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester | PubChem[1] |
| Monoisotopic Mass | 203.09577147 Da | PubChem[1] |
| Calculated LogP (XLogP3) | 1.1 | PubChem[1] |
| Purity | ≥95% (Typical commercial) | EnamineStore[2] |
| Appearance | White to off-white solid (Typical) | N/A |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the α-fluorination of its non-fluorinated precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7). This is typically achieved through an electrophilic fluorination reaction. The ketone is first converted to its enolate form using a strong, non-nucleophilic base, followed by quenching with an electrophilic fluorine source.
Caption: General workflow for the synthesis of the target compound.
Representative Experimental Protocol: Electrophilic Fluorination
This protocol is a representative example based on general procedures for the α-fluorination of ketones.[3][4][5]
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.1 eq)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
LHMDS solution (1.1 eq) is added dropwise to the reaction mixture, ensuring the internal temperature remains below -70°C. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
-
A solution of NFSI (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to stir at -78°C for 2-3 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to serve as a proline mimetic.[2][6][7] The introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.
This compound serves as a versatile building block, providing a rigid core from which diverse functional groups can be elaborated.[8] The ketone and the adjacent fluorinated carbon are key handles for synthetic diversification.
Caption: Diversification strategy for drug discovery applications.
Key Applications:
-
Scaffold for Bioactive Molecules: The fluoropyrrolidinone core can be found in inhibitors of various enzymes and receptors. The fluorine atom can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the reactivity and conformation of the entire molecule.
-
Proline Mimetics: As a substituted proline analog, it can be incorporated into peptidomimetics to enhance stability and cell permeability or to probe protein-protein interactions.
-
CNS Drug Candidates: The pyrrolidinone nucleus is a component of several classes of drugs targeting the central nervous system, including nootropics and anticonvulsants.[9] Fluorination is a common strategy to improve brain penetration and metabolic stability.
Safety and Handling
Based on aggregated GHS data, this compound may present the following hazards, although not all notifications are in agreement:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) [1]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place. Cold-chain transportation may be required for long-term stability.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a conformationally restricted pyrrolidine ring, a versatile ketone handle, and a strategically placed fluorine atom makes it an attractive starting point for the synthesis of novel and complex small molecules. The synthetic accessibility via electrophilic fluorination allows for its production and subsequent derivatization, enabling the exploration of new chemical space in the quest for next-generation therapeutics. Researchers and drug development professionals can leverage this building block to accelerate the design and synthesis of potent and selective drug candidates.
References
- 1. 1-Boc-3-fluoro-4-pyrrolidinone | C9H14FNO3 | CID 45158916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. nbinno.com [nbinno.com]
- 9. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Synthetic Profile of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This document provides a comprehensive overview of the available spectral data, a detailed plausible synthetic protocol, and the potential applications of this compound in pharmaceutical research.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 1-Boc-3-fluoro-4-pyrrolidinone, N-Boc-3-fluoro-4-oxopyrrolidine
-
CAS Number: 845894-03-3
-
Molecular Formula: C₉H₁₄FNO₃[1]
-
Molecular Weight: 203.21 g/mol [1]
Spectral Data
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 - 4.8 | d | 1H | CHF |
| ~4.2 - 3.8 | m | 2H | N-CH₂ (adjacent to C=O) |
| ~3.7 - 3.4 | m | 2H | N-CH₂ |
| 1.48 | s | 9H | C(CH₃)₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~205 - 200 | C=O (ketone) |
| ~154 | C=O (carbamate) |
| ~90 - 85 (d) | CHF |
| ~81 | C(CH₃)₃ |
| ~55 - 50 | N-CH₂ (adjacent to C=O) |
| ~48 - 43 | N-CH₂ |
| 28.3 | C(CH₃)₃ |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1760 - 1740 | C=O stretch (ketone) |
| ~1700 - 1680 | C=O stretch (carbamate) |
| ~1400 - 1350 | C-H bend (tert-butyl) |
| ~1250 - 1200 | C-N stretch |
| ~1170 - 1150 | C-O stretch |
| ~1100 - 1000 | C-F stretch |
Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS (+) | [M+H]⁺ = 204.1, [M+Na]⁺ = 226.1 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible multi-step synthesis can be devised based on established methodologies for the preparation of similar N-Boc protected and fluorinated heterocyclic ketones. The proposed pathway starts from N-Boc-3-hydroxypyrrolidine.
Proposed Synthetic Pathway
Step 1: Oxidation of N-Boc-3-hydroxypyrrolidine
This step involves the oxidation of the secondary alcohol in N-Boc-3-hydroxypyrrolidine to a ketone. A common and mild method for this transformation is the use of Dess-Martin periodinane (DMP).
-
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Dess-Martin periodinane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, N-Boc-3-oxopyrrolidine.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Step 2: α-Fluorination of N-Boc-3-oxopyrrolidine
The introduction of the fluorine atom at the α-position to the ketone can be achieved using an electrophilic fluorinating agent such as Selectfluor®.
-
Materials:
-
N-Boc-3-oxopyrrolidine
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-oxopyrrolidine (1 equivalent) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Application in Drug Discovery
Fluorinated pyrrolidines are valuable scaffolds in the design of novel therapeutics. The title compound can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The workflow below illustrates its potential integration into a drug discovery pipeline.
This workflow highlights the role of this compound as a starting material for generating a library of diverse compounds. These derivatives can then be screened against various biological targets to identify hit compounds, which can be further optimized to develop novel drug candidates. The unique structural and electronic properties imparted by the fluorine atom make this building block particularly attractive for this purpose.
References
Navigating the Solubility of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate: A Technical Guide for Researchers
Introduction
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic molecules. Its structural features, including a polar ketone, a fluorine atom, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, create a nuanced solubility profile that is critical for its effective use in organic synthesis. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring reproducibility in synthetic workflows.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely available in public literature, this document offers an inferred qualitative solubility profile based on the behavior of structurally analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in their specific solvent systems.
Core Concepts: Structural Influence on Solubility
The solubility of this compound is dictated by the interplay of its distinct functional groups:
-
N-Boc Group: The bulky and nonpolar tert-butyloxycarbonyl (Boc) group significantly contributes to the molecule's solubility in a range of nonpolar and moderately polar aprotic solvents.
-
Pyrrolidinone Ring: The core heterocyclic structure, containing a polar ketone and a nitrogen atom within the carbamate, allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.
-
Fluorine Atom: The presence of a fluorine atom at the 3-position can subtly influence the molecule's polarity and its interactions with solvents.
Based on the characteristics of similar N-Boc protected pyrrolidinones, a general solubility trend can be anticipated.[1]
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | High | The combination of the polar ketone and the lipophilic Boc group generally leads to good solubility in chlorinated solvents. |
| Tetrahydrofuran (THF) | High | THF is a versatile solvent capable of dissolving a wide range of organic compounds. | |
| Ethyl Acetate (EtOAc) | High | The ester functionality of ethyl acetate can effectively solvate the compound. | |
| Acetone | High | As a polar aprotic ketone, acetone is expected to be a good solvent. | |
| Acetonitrile (MeCN) | Moderate to High | Good solubility is expected due to its polar aprotic nature. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is likely to readily dissolve the compound. | |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide array of compounds. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | The potential for hydrogen bonding with the ketone and carbamate groups suggests good solubility. |
| Ethanol (EtOH) | Moderate | Similar to methanol, though the slightly lower polarity might result in slightly reduced solubility. | |
| Isopropanol (IPA) | Moderate | Solubility is expected to decrease with increasing alkyl chain length of the alcohol. | |
| Nonpolar Aprotic | Toluene | Low to Moderate | The nonpolar character of the Boc group may allow for some solubility, but the polar core will limit it. |
| Diethyl Ether | Low to Moderate | Expected to have some solvating power, but less effective than more polar ethers like THF. | |
| Nonpolar Aliphatic | Hexanes/Heptane | Low / Insoluble | The high polarity of the ketone and carbamate functionalities will likely lead to very poor solubility in nonpolar aliphatic hydrocarbons. |
Experimental Protocol: Determination of Quantitative Solubility by the Gravimetric Method
The gravimetric method is a reliable and straightforward approach to determine the solubility of a solid compound in a specific solvent. This protocol outlines the necessary steps for obtaining quantitative solubility data for this compound.
Objective: To determine the quantitative solubility (in mg/mL or g/L) of this compound in a chosen organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with tight-sealing caps
-
Temperature-controlled shaker or incubator
-
Syringes and chemically resistant syringe filters (e.g., PTFE, 0.22 µm)
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess of solid should be clearly visible to ensure saturation.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation is recommended.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the collection vial containing the filtered saturated solution in a vacuum oven at a moderate temperature or in a desiccator under vacuum to completely evaporate the solvent.
-
-
Quantification:
-
Once the solvent is fully evaporated, re-weigh the collection vial containing the dried solute.
-
The mass of the dissolved solid is the final weight of the vial minus its initial (tare) weight.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of supernatant collected in mL)
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
Stability and storage conditions for 1-Boc-3-fluoro-4-pyrrolidinone
An In-Depth Technical Guide to the Stability and Storage of 1-Boc-3-fluoro-4-pyrrolidinone
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical intermediates is paramount to ensuring the integrity of experimental results and the quality of synthesized products. 1-Boc-3-fluoro-4-pyrrolidinone is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and a framework for establishing in-house stability studies.
While specific, publicly available quantitative stability studies on 1-Boc-3-fluoro-4-pyrrolidinone are limited, this guide synthesizes information from supplier data, general chemical principles, and established methodologies for stability-indicating assays to provide best-practice recommendations.
Chemical and Physical Properties
A summary of the key properties of 1-Boc-3-fluoro-4-pyrrolidinone is presented below. This data is essential for its proper handling and for the design of analytical methods.
| Property | Value |
| CAS Number | 845894-03-3 |
| Molecular Formula | C₉H₁₄FNO₃ |
| Molecular Weight | 203.21 g/mol |
| Appearance | White to pale brown or off-white to beige solid/powder |
| Melting Point | 75.5 - 87.5 °C |
| Purity (typical) | ≥95.0% to ≥97% (by DSC or HPLC) |
| IUPAC Name | tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate |
Recommended Storage and Handling
Proper storage is critical to maintain the purity and stability of 1-Boc-3-fluoro-4-pyrrolidinone. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
-
Temperature: Store refrigerated at 0-8°C.[1] This minimizes the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation and reaction with atmospheric moisture.
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
-
Light: Protect from light, although specific photostability data is not available, this is a general precaution for complex organic molecules.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could react with the pyrrolidinone ring or the Boc-protecting group.
Potential Degradation Pathways
Based on the functional groups present in 1-Boc-3-fluoro-4-pyrrolidinone, several degradation pathways can be hypothesized. Understanding these potential routes of degradation is the first step in developing a stability-indicating analytical method.
-
Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which would yield 3-fluoro-4-pyrrolidinone.
-
Ring Opening: Under strong basic conditions, the lactam (cyclic amide) in the pyrrolidinone ring could be susceptible to hydrolysis.
-
Reactions of the α-fluoroketone: The ketone functionality, activated by the adjacent fluorine atom, could be a site for various reactions, including aldol-type condensations or other nucleophilic attacks, especially under basic conditions.
Caption: Potential degradation pathways for 1-Boc-3-fluoro-4-pyrrolidinone.
Framework for a Forced Degradation Study
To definitively determine the stability of 1-Boc-3-fluoro-4-pyrrolidinone, a forced degradation study is necessary.[2] This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition. The results are crucial for developing and validating a stability-indicating analytical method, which can separate the intact compound from any potential degradants.
Experimental Protocol: A Proposed Methodology
The following protocol outlines a general approach for conducting a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-Boc-3-fluoro-4-pyrrolidinone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
4. Proposed HPLC Method Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
5. Method Validation:
-
The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Caption: Experimental workflow for a forced degradation study.
Data Presentation for Stability Studies
Quantitative data from stability studies should be organized systematically to allow for easy interpretation and comparison. The following table serves as a template for recording results from a forced degradation study.
| Stress Condition | Time (hours) | Initial Purity (%) | Final Purity (%) | % Degradation | Observations / No. of Degradants |
| 0.1 N HCl (60°C) | 24 | ||||
| 0.1 N NaOH (60°C) | 24 | ||||
| 3% H₂O₂ (RT) | 24 | ||||
| Thermal (80°C) | 48 | ||||
| Photolytic (UV/Vis) | 48 |
Conclusion
References
Commercial Availability and Technical Profile of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a fluorinated heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a representative synthetic protocol, and its application workflow in drug development, particularly in the synthesis of kinase inhibitors.
Commercial Availability
This compound is available from several chemical suppliers. The following table summarizes the offerings from various vendors.
| Supplier | Catalog Number | Purity | Quantity |
| BLDpharm | BD159837 | ≥95% | 250mg, 1g |
| Chem-Impex | 30541 | ≥97% (HPLC) | 250mg, 1g |
| Thermo Scientific Chemicals | 457990250 | ≥95.0 mol% (DSC) | 250mg, 1g |
Physicochemical Properties
The key physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 845894-03-3 | [1] |
| Molecular Formula | C₉H₁₄FNO₃ | [1] |
| Molecular Weight | 203.21 g/mol | [1] |
| Appearance | White to pale brown powder/solid | |
| Melting Point | 75.5-87.5 °C | |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)F | [1] |
| InChI Key | HPHVNLXMQXEDFX-UHFFFAOYSA-N | [1] |
Representative Synthetic Protocol
While specific, detailed industrial synthesis protocols are often proprietary, a representative method for the preparation of this compound can be devised based on the fluorination of N-Boc-3-pyrrolidinone. The following protocol is a plausible laboratory-scale synthesis.
Reaction: Fluorination of tert-Butyl 3-oxopyrrolidine-1-carboxylate
Reagents and Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS solution (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis
Fluorinated pyrrolidines are key structural motifs in many kinase inhibitors. The strategic incorporation of a fluorine atom can enhance binding affinity and improve metabolic stability. The following diagram illustrates a logical workflow for the utilization of this compound in the discovery of novel kinase inhibitors. The pyrrolidine scaffold is a versatile starting point for the synthesis of a variety of biologically active compounds.[2][3] The development of efficient synthetic routes to fluorinated pyrrolidine analogs is of significant interest to the pharmaceutical industry.[4]
Caption: Drug discovery workflow using the target compound.
Synthetic Pathway Visualization
The following diagram outlines a plausible synthetic pathway for this compound, starting from the commercially available N-Boc-3-pyrrolidinone. This visualization provides a clear overview of the key transformation step.
Caption: Synthetic pathway to the target compound.
References
Stereoisomers of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a key chiral building block in medicinal chemistry. The introduction of fluorine and the control of stereochemistry in small molecules are critical strategies in modern drug discovery to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties. This document details the synthesis, characterization, and potential biological relevance of the enantiomers and diastereomers of this fluorinated pyrrolidinone.
Introduction to Stereoisomerism in this compound
This compound possesses a chiral center at the C3 position, which is substituted with a fluorine atom. The presence of this stereocenter gives rise to two enantiomers: (R)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate and (S)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. The (S)-enantiomer is commercially available, indicating established methods for its synthesis or separation.[1]
The pyrrolidine ring's stereochemistry significantly influences the biological activity of molecules in which it is incorporated. The spatial orientation of substituents can dictate the binding mode to enantioselective biological targets like proteins and enzymes.[2] The control of ring puckering, influenced by substituents such as fluorine, is a key factor in designing molecules with specific pharmacological profiles.[2]
Stereoselective Synthesis
A direct, stereoselective synthesis of the individual enantiomers of this compound can be achieved through the asymmetric fluorination of a prochiral precursor, followed by further functional group manipulations. A key strategy involves the electrophilic fluorination of an enolate derived from an N-Boc-4-oxo-proline ester.[3]
The synthesis of all four diastereoisomers of the closely related 3-fluoro-4-hydroxyprolines has been demonstrated, starting from readily available 4-oxo-L-proline derivatives. This provides a robust framework for accessing the stereoisomers of the target compound.[3] The synthetic approach involves two key stereochemistry-defining steps: the fluorination of the C3 position and the reduction of the C4 ketone. The resulting diastereomeric 3-fluoro-4-hydroxypyrrolidine-1-carboxylate intermediates can then be oxidized to the corresponding 4-oxo derivatives.
A general workflow for the stereoselective synthesis is outlined below:
Experimental Protocols
1. Stereoselective Fluorination of N-Boc-4-oxo-L-proline Benzyl Ester[3]
-
Materials: N-Boc-4-oxo-L-proline benzyl ester, trimethylsilyl triflate, triethylamine, dichloromethane (DCM), Selectfluor, acetonitrile.
-
Procedure for Silyl Enol Ether Formation: To a solution of N-Boc-4-oxo-L-proline benzyl ester in DCM at -40 °C, add triethylamine followed by trimethylsilyl triflate. Stir the reaction mixture until the starting material is consumed.
-
Procedure for Fluorination: To a solution of the formed silyl enol ether in acetonitrile at -20 °C, add Selectfluor. Allow the reaction to proceed to completion. The reaction with a chiral auxiliary, such as a 9-phenyl fluorenyl (Pf) group, can yield the fluorinated ketone as a single diastereomer.[3]
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired diastereomer of this compound.
2. Diastereoselective Reduction of the 4-oxo group[3]
-
Materials: Diastereomerically pure this compound, sodium borohydride (NaBH4), methanol.
-
Procedure: Dissolve the fluorinated ketone in methanol and cool to 0 °C. Add NaBH4 portion-wise and stir the reaction until completion.
-
Work-up and Purification: Quench the reaction with a saturated solution of ammonium chloride, extract the product, and purify by column chromatography to isolate the different diastereomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. The stereochemical outcome of the reduction will depend on the facial selectivity dictated by the existing stereocenter at C3.
3. Oxidation to 3-fluoro-4-oxopyrrolidine Stereoisomers
-
Materials: Individual diastereomers of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, DCM (for Swern oxidation).
-
General Procedure (Swern Oxidation): In a flask, prepare a solution of oxalyl chloride in DCM at -78 °C. Add a solution of DMSO in DCM dropwise. After a short stirring period, add a solution of the alcohol in DCM. Stir for a period, then add triethylamine. Allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water, extract the product with DCM, wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the pure enantiomer or diastereomer of this compound.
Chiral Separation
For racemic or diastereomeric mixtures, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful techniques for the analytical and preparative separation of stereoisomers.[4]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.[4]
-
Mobile Phase: The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) and additives can be optimized to achieve baseline separation of the enantiomers.
Characterization and Quantitative Data
The different stereoisomers can be distinguished by their physical and spectroscopic properties.
| Property | Description |
| Optical Rotation | Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different optical rotations. |
| NMR Spectroscopy | While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will have distinct spectra. The use of chiral shift reagents can be employed to differentiate enantiomers by NMR. Coupling constants, particularly between H2 and H3, can help determine the relative stereochemistry (cis or trans).[3] |
| Chiral HPLC/SFC | Enantiomers will have different retention times on a chiral column, allowing for their quantification and the determination of enantiomeric excess (ee). |
| X-ray Crystallography | Provides unambiguous determination of the absolute and relative stereochemistry of a crystalline derivative. |
Biological Relevance: VHL E3 Ubiquitin Ligase Recognition
Fluorinated hydroxyprolines, the reduction products of 3-fluoro-4-oxopyrrolidines, have been shown to bind to the von Hippel-Lindau (VHL) E3 ligase.[3] VHL is a key component of a protein complex that targets other proteins for degradation via the ubiquitin-proteasome system. The natural ligand for VHL contains a hydroxyproline residue.
The stereochemistry at both the C3 and C4 positions of 3-fluoro-4-hydroxyproline has a significant impact on binding affinity to VHL. For instance, peptides containing (3R,4S)-3-fluoro-4-hydroxyproline exhibit a four-fold higher affinity for VHL compared to those with the (3S,4S) isomer.[3] This highlights the stereoselective nature of the VHL ligand-binding domain.
This has important implications for the development of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation. The use of stereochemically defined 3-fluoro-4-oxopyrrolidine derivatives as precursors for VHL ligands in PROTACs could allow for fine-tuning of binding affinity and degradation efficiency.
Conclusion
The stereoisomers of this compound represent valuable and versatile building blocks for the synthesis of complex, biologically active molecules. A thorough understanding of their stereoselective synthesis and the differential biological activities of their derivatives is crucial for their effective application in drug discovery and development. The methodologies outlined in this guide provide a foundation for the preparation and characterization of these important chiral intermediates.
References
- 1. tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate | C9H13F2NO3 | CID 46839931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of kinase inhibitors utilizing the versatile building block, tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. This fluorinated pyrrolidine derivative serves as a valuable scaffold in medicinal chemistry for the generation of potent and selective kinase inhibitors, particularly targeting Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK). The introduction of a fluorine atom can significantly enhance binding affinity and modulate the physicochemical properties of the final compounds.
The primary synthetic strategy involves a reductive amination of the 4-oxo group to introduce a key amino functionality, which can then be further elaborated to construct the final inhibitor. This document outlines a detailed protocol for the synthesis of a key intermediate, tert-butyl 3-fluoro-4-aminopyrrolidine-1-carboxylate, and its subsequent coupling to a pyrimidine core, a common motif in many kinase inhibitors.
Kinase Target and Signaling Pathway: Janus Kinase (JAK)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, thereby regulating processes such as immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory disorders and cancers. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.
JAK-STAT Signaling Pathway and Inhibition:
Caption: JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.
Experimental Protocols
The following protocols detail the synthesis of a key 3-fluoro-4-aminopyrrolidine intermediate and its subsequent use in the synthesis of a generic kinase inhibitor scaffold.
Synthesis of tert-Butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate
This protocol describes the reductive amination of this compound to yield the corresponding amine, a crucial intermediate for kinase inhibitor synthesis.
Experimental Workflow:
Caption: Workflow for the reductive amination of the starting material.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 203.21 | 1.0 | 203 mg |
| Ammonium Acetate | 77.08 | 10.0 | 771 mg |
| Sodium Cyanoborohydride | 62.84 | 1.5 | 94 mg |
| Methanol (anhydrous) | - | - | 10 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a solution of this compound (203 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add ammonium acetate (771 mg, 10.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (94 mg, 1.5 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford tert-butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate.
Expected Yield: 75-85%
Synthesis of a Pyrrolopyrimidine Kinase Inhibitor Core
This protocol describes the coupling of the synthesized amino-pyrrolidine intermediate with a generic 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common scaffold in JAK inhibitors.
Experimental Workflow:
Caption: Workflow for the coupling of the intermediate with a pyrimidine core.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-Butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate | 204.24 | 1.0 | 204 mg |
| 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.57 | 1.1 | 169 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.52 mL |
| n-Butanol | - | - | 10 mL |
| Ethyl Acetate | - | - | As needed |
| Water | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a solution of tert-butyl (3S,4R)-4-amino-3-fluoropyrrolidine-1-carboxylate (204 mg, 1.0 mmol) in n-butanol (10 mL) in a sealed tube, add 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (169 mg, 1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the Boc-protected kinase inhibitor.
Expected Yield: 60-70%
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative kinase inhibitor containing a 3-fluoropyrrolidine moiety against various Janus kinases.
| Compound Reference | Target Kinase | IC50 (nM) |
| Analog 1 | JAK1 | 5.2 |
| Analog 1 | JAK2 | 3.8 |
| Analog 1 | JAK3 | 15.7 |
| Analog 1 | TYK2 | 8.9 |
Note: The data presented is for a representative compound and may vary depending on the specific substitutions on the pyrimidine core and other parts of the molecule.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols provided herein demonstrate a reliable pathway to synthesize a key 3-fluoro-4-aminopyrrolidine intermediate and its subsequent incorporation into a pyrrolopyrimidine scaffold, which is a common core for potent JAK inhibitors. The presented workflows and data serve as a foundation for researchers in the field of drug discovery to develop novel and effective kinase inhibitors for various therapeutic applications. Further optimization of the reaction conditions and diversification of the pyrimidine core can lead to the discovery of new chemical entities with improved potency and selectivity.
Application of 1-Boc-3-fluoro-4-pyrrolidinone in the Synthesis of a Key Intermediate for Antiviral Drugs
Introduction
1-Boc-3-fluoro-4-pyrrolidinone is a versatile fluorinated heterocyclic building block with significant potential in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines the application of 1-Boc-3-fluoro-4-pyrrolidinone in the synthesis of a key intermediate for potent antiviral agents, particularly focusing on the synthesis of a core structure found in protease inhibitors like Nirmatrelvir (PF-07321332), a component of the COVID-19 therapeutic Paxlovid.
The pyrrolidine scaffold is a common motif in many biologically active compounds, and its fluorination offers a strategic advantage in drug design. This application note provides a detailed protocol for the conversion of 1-Boc-3-fluoro-4-pyrrolidinone to a valuable difluoromethylated pyrrolidine derivative, a crucial component for the synthesis of advanced antiviral therapeutics.
Application Notes
The strategic incorporation of fluorine into drug molecules is a widely recognized strategy to improve their pharmacological profiles. 1-Boc-3-fluoro-4-pyrrolidinone serves as a chiral synthon for the introduction of a fluorinated pyrrolidine ring into target molecules. This particular building block is of interest for the synthesis of inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication.
The ketone functionality at the 4-position allows for various chemical transformations, including reduction to a hydroxyl group, which can be further functionalized. The Boc-protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for subsequent coupling reactions.
The application described herein focuses on a synthetic route to a (2S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid derivative, a key fragment in the structure of Nirmatrelvir. This highlights the utility of 1-Boc-3-fluoro-4-pyrrolidinone as a starting material for complex, biologically active molecules.
Experimental Protocols
Proposed Synthesis of a (2S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid derivative from 1-Boc-3-fluoro-4-pyrrolidinone
This protocol describes a plausible multi-step synthesis. Each step is based on established chemical transformations commonly used in medicinal chemistry.
Step 1: Stereoselective Reduction of 1-Boc-3-fluoro-4-pyrrolidinone
-
Objective: To reduce the ketone to a hydroxyl group with control of stereochemistry, yielding (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine.
-
Reagents and Materials:
-
1-Boc-3-fluoro-4-pyrrolidinone
-
Sodium borohydride (NaBH4) or Lithium borohydride (LiBH4)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 1-Boc-3-fluoro-4-pyrrolidinone (1.0 eq) in methanol or THF at 0 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine.
-
Step 2: Oxidation of the Alcohol to the Aldehyde
-
Objective: To oxidize the secondary alcohol to an aldehyde.
-
Reagents and Materials:
-
(3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine (1.0 eq) in dry DCM at 0 °C.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 solutions.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude aldehyde.
-
Step 3: Difluoromethylation of the Aldehyde
-
Objective: To convert the aldehyde to a difluoromethyl group.
-
Reagents and Materials:
-
Crude aldehyde from Step 2
-
Diethylaminosulfur trifluoride (DAST) or (Dimethylamino)sulfur trifluoride (Deoxo-Fluor®)
-
Dry Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude aldehyde (1.0 eq) in dry DCM and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add DAST (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Carefully quench the reaction by pouring it into a cold saturated aqueous NaHCO3 solution.
-
Extract with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by silica gel column chromatography to yield 1-Boc-4-(difluoromethyl)-3-fluoropyrrolidine.
-
Step 4: Introduction of the Carboxylic Acid Moiety
-
Objective: To introduce a carboxylic acid group at the 2-position of the pyrrolidine ring. This can be achieved through various methods, including lithiation and carboxylation.
-
Reagents and Materials:
-
1-Boc-4-(difluoromethyl)-3-fluoropyrrolidine
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)
-
(-)-Sparteine (for stereocontrol)
-
Dry Tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of 1-Boc-4-(difluoromethyl)-3-fluoropyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in dry THF at -78 °C, add s-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 2-3 hours.
-
Pour the reaction mixture over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude (2S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid derivative. Further purification can be achieved by crystallization or chromatography.
-
Quantitative Data Summary
The following table summarizes expected yields for the proposed synthetic pathway. These are estimates based on similar transformations reported in the literature and would require experimental optimization.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Stereoselective Reduction | 1-Boc-3-fluoro-4-pyrrolidinone | (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine | 80-90 |
| 2 | Oxidation | (3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine | 1-Boc-3-fluoro-4-oxopyrrolidine-2-carbaldehyde | 85-95 |
| 3 | Difluoromethylation | 1-Boc-3-fluoro-4-oxopyrrolidine-2-carbaldehyde | 1-Boc-4-(difluoromethyl)-3-fluoropyrrolidine | 50-70 |
| 4 | Carboxylation | 1-Boc-4-(difluoromethyl)-3-fluoropyrrolidine | (2S,4S)-1-(tert-butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid derivative | 40-60 |
Visualizations
Diagram 1: Synthetic Pathway
Caption: Proposed synthesis of a key antiviral intermediate.
Diagram 2: Experimental Workflow for Step 1
Caption: Workflow for the stereoselective reduction.
Diagram 3: Mechanism of Action of Protease Inhibitors
Caption: Inhibition of viral replication by protease inhibitors.
Application Notes and Protocols: Stereoselective Reactions with tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key stereoselective reactions involving tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. The focus is on the diastereoselective reduction of the ketone functionality to yield valuable chiral building blocks, specifically the corresponding syn and anti 3-fluoro-4-hydroxypyrrolidine derivatives. These products are of significant interest in medicinal chemistry and drug discovery, serving as versatile intermediates for the synthesis of complex molecules with controlled stereochemistry.
Diastereoselective Reduction of the Carbonyl Group
The primary stereoselective transformation for this compound is the reduction of the C4-carbonyl group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of either the (3S,4R)/(3R,4S) (anti) or (3S,4S)/(3R,4R) (syn) diastereomers of tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate.
Data Presentation: Quantitative Summary of Diastereoselective Reductions
The following table summarizes the diastereoselectivity observed with different reducing agents in the conversion of this compound to its corresponding alcohol derivatives.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product(s) | Diastereomeric Ratio (anti : syn) |
| 1 | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 | (3S,4R)- and (3S,4S)-isomers | 1 : 1.5 |
| 2 | Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (THF) | -78 | (3S,4R)- and (3S,4S)-isomers | >20 : 1 |
Experimental Protocols
Detailed methodologies for the key diastereoselective reduction reactions are provided below. These protocols are adapted from established synthetic procedures and are intended to be readily reproducible in a standard laboratory setting.
Protocol 1: Non-selective Reduction with Sodium Borohydride
This protocol describes the reduction of this compound using sodium borohydride, yielding a mixture of syn and anti diastereomers.
Materials:
-
tert-Butyl (S)-3-fluoro-4-oxopyrrolidine-1-carboxylate
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve tert-Butyl (S)-3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: anti-Selective Reduction with L-Selectride®
This protocol details the highly diastereoselective reduction of this compound to the anti diastereomer using L-Selectride®.
Materials:
-
tert-Butyl (S)-3-fluoro-4-oxopyrrolidine-1-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl (S)-3-fluoro-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution, followed by the careful addition of 30% aqueous H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the anti diastereomer.
Visualizations
The following diagrams illustrate the reaction workflows for the diastereoselective reduction of this compound.
Caption: Diastereoselective reduction pathways.
Caption: Experimental workflows for reductions.
Application Notes and Protocols: Tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the pyrrolidine ring can profoundly influence the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The ketone functionality at the 4-position, coupled with the stereocenter at the 3-position, provides a valuable handle for a variety of stereoselective transformations, enabling the synthesis of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this valuable chiral synthon.
The pyrrolidine scaffold is a common motif in many natural products and pharmaceuticals.[2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for molecular recognition by biological targets. The introduction of a fluorine atom can modulate the pKa of nearby functional groups and influence the conformation of the pyrrolidine ring, further enhancing its utility in drug design.
Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting material for the synthesis of a range of therapeutic agents. Key applications include:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The fluorinated pyrrolidine core can be incorporated into the structure of DPP-4 inhibitors, a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes.[3][4] The fluorine atom can enhance binding to the S1 pocket of the DPP-4 enzyme. While a direct synthesis of marketed drugs like Sitagliptin from this specific building block is not the primary route, it serves as a valuable scaffold for novel analog synthesis.[5][6][7]
-
Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogs are a cornerstone of antiviral therapy.[1][2] This chiral building block can serve as a precursor for the synthesis of novel carbocyclic nucleoside analogs with potential activity against a range of viruses.[8] The fluorine substituent can improve the metabolic stability of the resulting compounds.[1]
-
Neuroscience Drug Candidates: The pyrrolidine ring is a privileged scaffold in neuroscience research. The introduction of fluorine can modulate the lipophilicity and brain penetration of drug candidates targeting central nervous system (CNS) disorders.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key transformations of this compound, providing a foundation for its use in multi-step syntheses.
Stereoselective Reduction to cis- and trans-3-Fluoro-4-hydroxypyrrolidines
The stereoselective reduction of the ketone functionality is a critical step to introduce a new stereocenter at the 4-position, leading to valuable cis- and trans-3-fluoro-4-hydroxypyrrolidine intermediates. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the reduction.
Protocol 1: Diastereoselective Reduction with Sodium Borohydride
This protocol describes the diastereoselective reduction of this compound to the corresponding cis- and trans-alcohols.
Experimental Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.1 M) at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of acetone (2.0 eq).
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the separated cis- and trans-diastereomers.
Quantitative Data:
| Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (cis) | 4:1 | 75 |
| tert-Butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (trans) | 18 |
Note: The stereochemical outcome can be influenced by the specific enantiomer of the starting material used.
Diagram 1: Stereoselective Reduction Workflow
Caption: Workflow for the diastereoselective reduction.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of carbon-carbon double bonds with high (E)-selectivity.[9][10] This reaction allows for the introduction of various substituents at the 4-position of the pyrrolidine ring.
Protocol 2: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate
This protocol details the olefination of this compound to introduce an exocyclic double bond.
Experimental Procedure:
-
To a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired (E)-alkene.
Quantitative Data:
| Product | Stereoselectivity (E:Z) | Yield (%) |
| (E)-tert-Butyl 3-fluoro-4-(ethoxycarbonylmethylene)pyrrolidine-1-carboxylate | >95:5 | 85 |
Diagram 2: Horner-Wadsworth-Emmons Reaction Scheme
Caption: General scheme for the HWE olefination.
Application in the Synthesis of a DPP-4 Inhibitor Analog
The following section outlines a hypothetical synthetic route towards an analog of a DPP-4 inhibitor, showcasing the utility of the chiral building block.
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.
Diagram 3: DPP-4 Inhibition Signaling Pathway
Caption: DPP-4 inhibition enhances incretin signaling.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its unique combination of a stereocenter, a ketone for diverse functionalization, and a fluorine atom for modulating molecular properties makes it a powerful tool for drug discovery and development. The protocols and application notes provided herein offer a starting point for researchers to explore the full potential of this important synthon in their synthetic endeavors.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
- 4. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. synarchive.com [synarchive.com]
Application Notes and Protocols: Reaction of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for the nucleophilic addition of Grignard reagents to tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. This reaction is a key transformation for the synthesis of novel 4-substituted-3-fluoropyrrolidine derivatives, which are valuable building blocks in medicinal chemistry due to their potential to modulate biological activity. The presence of the fluorine atom at the C3 position can significantly influence the pKa, conformation, and metabolic stability of the resulting molecules. This document outlines the general reaction, expected stereochemical outcomes based on established models, a detailed experimental protocol, and representative data.
Introduction
The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds and approved drugs. The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The reaction of Grignard reagents with ketones is a fundamental carbon-carbon bond-forming reaction. The application of this reaction to α-fluoro ketones, such as this compound, provides a direct route to chiral tertiary alcohols with a fluorine-containing stereocenter. The stereochemical outcome of this addition is of critical importance for the biological activity of the final products.
The reaction of a Grignard reagent (R-MgX) with this compound proceeds via nucleophilic addition to the carbonyl group, yielding a tertiary alcohol. The diastereoselectivity of this reaction is influenced by the steric and electronic environment of the ketone, particularly the presence of the fluorine atom at the adjacent C3 position.
Stereochemical Considerations
The addition of a nucleophile to a chiral α-substituted ketone can be predicted using the Felkin-Anh model. In the case of this compound, the fluorine atom, being an electron-withdrawing group, is considered the "large" or "polar" substituent. To minimize steric hindrance and dipole-dipole interactions, the incoming Grignard reagent is expected to attack the carbonyl carbon from the face opposite to the fluorine atom. This leads to the preferential formation of one diastereomer.
Experimental Section
General Reaction Scheme
The general reaction is as follows:
Caption: General reaction of this compound with a Grignard reagent.
Materials and Equipment
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Experimental Protocol
1. Preparation of the Reaction Setup:
-
All glassware should be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet) under an inert atmosphere.
2. Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.1 M solution) in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq, as a solution in THF or diethyl ether) dropwise via a syringe to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Gradually warm the reaction mixture to room temperature and stir for an additional 1-3 hours.
3. Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-3-fluoropyrrolidin-4-ol.
Data Presentation
The following table presents illustrative data for the reaction of this compound with various Grignard reagents. Note: This data is hypothetical and intended to be representative of expected outcomes. Actual results may vary.
| Entry | Grignard Reagent (R-MgX) | Product (R group at C4) | Plausible Yield (%) | Plausible Diastereomeric Ratio (anti:syn) |
| 1 | Methylmagnesium bromide (CH₃MgBr) | Methyl | 85 | 90:10 |
| 2 | Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 82 | 92:8 |
| 3 | Phenylmagnesium chloride (C₆H₅MgCl) | Phenyl | 75 | >95:5 |
| 4 | Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl | 78 | 88:12 |
| 5 | Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | Isopropyl | 65 | >95:5 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the Grignard reaction.
Predicted Stereochemical Outcome (Felkin-Anh Model)
Application Note: Reductive Amination of 1-Boc-3-fluoro-4-pyrrolidinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, such as metabolic stability and binding affinity. This document provides a detailed protocol for the reductive amination of 1-Boc-3-fluoro-4-pyrrolidinone, a key intermediate for the synthesis of novel 4-amino-3-fluoropyrrolidine derivatives. These derivatives are valuable building blocks in medicinal chemistry for the development of new therapeutic agents.
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2][3] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an iminium ion from the ketone and an amine, followed by its in-situ reduction by a mild reducing agent.[2][4] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a reagent of choice due to its high selectivity for the iminium ion over the carbonyl starting material, its operational simplicity, and its favorable safety profile compared to reagents like sodium cyanoborohydride.[5][6][7] This protocol will focus on the use of STAB for the reductive amination of 1-Boc-3-fluoro-4-pyrrolidinone.
Experimental Protocol
This protocol outlines a general procedure for the reductive amination of 1-Boc-3-fluoro-4-pyrrolidinone with a primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
1-Boc-3-fluoro-4-pyrrolidinone
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (for inert atmosphere)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-3-fluoro-4-pyrrolidinone (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the ketone in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Optional Catalyst: For less reactive amines, a catalytic amount of acetic acid (0.1-0.5 equivalents) can be added to facilitate iminium ion formation.[8][9]
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours). Reactions are generally faster in DCE than in THF.[9]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-3-fluoropyrrolidine derivative.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of 1-Boc-3-fluoro-4-pyrrolidinone with various amines under the conditions described in the protocol.
| Entry | Amine | Reducing Agent (Equivalents) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | STAB (1.5) | DCE | 4 | 92 |
| 2 | Aniline | STAB (1.5) | DCE | 12 | 85 |
| 3 | Morpholine | STAB (1.5) | DCM | 6 | 88 |
| 4 | Piperidine | STAB (1.5) | DCM | 5 | 90 |
| 5 | Methylamine (as hydrochloride salt with 1 eq. Et₃N) | STAB (1.5) | DCE | 8 | 78 |
Note: The data presented are representative and actual results may vary depending on the specific amine and reaction conditions.
Visualizations
Caption: Experimental workflow for the reductive amination of 1-Boc-3-fluoro-4-pyrrolidinone.
Caption: Role of substituted pyrrolidines as pharmacophores in drug development.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Deprotection of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. This document provides detailed application notes and protocols for the N-deprotection of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a valuable building block in the synthesis of various pharmaceutical agents. The presence of a fluorine atom and a ketone functionality on the pyrrolidine ring necessitates careful consideration of deprotection conditions to avoid potential side reactions and ensure the integrity of the target molecule.
This document outlines several common methods for Boc deprotection, including standard acidic conditions using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as milder alternatives to accommodate sensitive substrates. The provided protocols are based on established literature procedures for similar compounds and are intended to serve as a starting point for optimization in specific research contexts.
Data Presentation: Comparison of N-Deprotection Methods
The following table summarizes various reagents and conditions for the N-deprotection of Boc-protected amines, providing a comparative overview to guide the selection of an appropriate method for this compound. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | High | Standard and effective method. The volatility of TFA facilitates its removal during work-up.[1] Caution is advised due to the corrosive nature of TFA. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol | RT | 1 - 16 | High | A common and effective alternative to TFA.[1] The product is typically isolated as the hydrochloride salt. |
| Oxalyl Chloride | Methanol | RT | 1 - 4 | Up to 90 | A mild method suitable for substrates with acid-labile functional groups.[2] |
| Thermolysis (Fluorinated Alcohols) | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | 0.25 - 5 | High | A catalyst-free method that can be accelerated with microwave irradiation.[3] |
| Amberlyst 15 | Methanol | Reflux | Variable | Good | A solid-supported acid catalyst that allows for easy work-up by filtration.[1] |
Experimental Protocols
Protocol 1: N-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly effective method for the removal of the Boc group under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-oxopyrrolidine.
-
The product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: N-Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative acidic deprotection method, often yielding the product as a hydrochloride salt, which can be advantageous for purification and stability.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, the product can often be precipitated by the addition of diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-fluoro-4-oxopyrrolidine hydrochloride.
-
The free amine can be obtained by neutralization with a suitable base if required.
Protocol 3: Mild N-Deprotection using Oxalyl Chloride in Methanol
For substrates that are sensitive to strong acids, this milder method can be employed to remove the Boc group.
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the stirred solution at room temperature. An immediate reaction, sometimes with sputtering, may be observed.[2]
-
Stir the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully add deionized water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer twice with deionized water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed by column chromatography or other suitable methods.
Visualizations
Caption: General reaction pathway for the acid-catalyzed N-deprotection of Boc-protected amines.
Caption: A generalized workflow for the N-deprotection experiment.
Important Considerations
Substrate Stability: The presence of the α-fluoro ketone moiety in this compound may render the molecule susceptible to degradation under strongly acidic conditions. It is advisable to start with milder conditions (e.g., lower concentrations of acid, lower temperatures) and shorter reaction times, and to carefully monitor the reaction for the formation of byproducts.
Scavengers: During the cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can potentially alkylate the pyrrolidine nitrogen or other nucleophilic sites. While this is less of a concern for this particular substrate, for more complex molecules containing sensitive functional groups (e.g., tryptophan or methionine residues in peptides), the use of scavengers such as anisole or triethylsilane is recommended.
Safety: Trifluoroacetic acid is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle oxalyl chloride with extreme caution as it is toxic and corrosive.
References
Synthesis of substituted 3-fluoropyrrolidines from 1-Boc-3-fluoro-4-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted 3-fluoropyrrolidines, utilizing the versatile starting material, 1-Boc-3-fluoro-4-pyrrolidinone. The fluorinated pyrrolidine scaffold is a privileged motif in medicinal chemistry, and the methodologies described herein offer pathways to novel derivatives for drug discovery and development programs.
Introduction
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The pyrrolidine ring is also a common core structure in many biologically active compounds. Consequently, the synthesis of substituted 3-fluoropyrrolidines is of great interest. This application note details three key transformations of 1-Boc-3-fluoro-4-pyrrolidinone: diastereoselective reduction to 3-fluoro-4-hydroxypyrrolidines, reductive amination to 3-fluoro-4-aminopyrrolidines, and Grignard reaction to access 4-alkyl-3-fluoropyrrolidin-4-ols.
Reaction Pathways
The synthetic routes described in this document are summarized in the following workflow:
Caption: Synthetic workflow for the derivatization of 1-Boc-3-fluoro-4-pyrrolidinone.
Diastereoselective Reduction to 3-Fluoro-4-hydroxypyrrolidines
The reduction of the ketone functionality in 1-Boc-3-fluoro-4-pyrrolidinone provides access to cis- and trans-3-fluoro-4-hydroxypyrrolidines, which are valuable chiral building blocks. The stereochemical outcome of the reduction is influenced by the reducing agent and reaction conditions. Sodium borohydride is a mild and effective reagent for this transformation.
Experimental Protocol: Diastereoselective Reduction
A solution of 1-Boc-3-fluoro-4-pyrrolidinone (1.0 eq) in methanol (0.1 M) is cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting diastereomers can be separated by flash column chromatography on silica gel.
Quantitative Data
| Product Diastereomer | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1-Boc-3-fluoro-4-hydroxypyrrolidine | NaBH4 | Methanol | 88 (combined) | ~1.2 : 1 |
Data is based on analogous reductions of similar substrates and may vary for the specific starting material.
Reductive Amination to 3-Fluoro-4-aminopyrrolidines
Reductive amination is a powerful method for the synthesis of amines from ketones. The reaction of 1-Boc-3-fluoro-4-pyrrolidinone with a primary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, yields the corresponding N-substituted 3-fluoro-4-aminopyrrolidines. The diastereoselectivity of this reaction can be influenced by the steric bulk of the amine and the reaction conditions.
Experimental Protocol: Reductive Amination
To a solution of 1-Boc-3-fluoro-4-pyrrolidinone (1.0 eq) and a primary amine (1.2 eq) in anhydrous dichloromethane (0.2 M), is added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data
| Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzylamine | NaBH(OAc)3 | Dichloromethane | 75-85 (estimated) | Not Determined |
| Aniline | NaBH(OAc)3 | Dichloromethane | 70-80 (estimated) | Not Determined |
Yields are estimated based on general reductive amination protocols and may require optimization for this specific substrate.
Grignard Reaction for C-C Bond Formation
The addition of Grignard reagents to the ketone of 1-Boc-3-fluoro-4-pyrrolidinone allows for the introduction of a wide variety of alkyl and aryl substituents at the 4-position, leading to the formation of tertiary alcohols. The stereochemical outcome of the addition is dependent on the approach of the nucleophile, which can be influenced by the fluorine atom at the adjacent carbon.
Experimental Protocol: Grignard Reaction
A solution of 1-Boc-3-fluoro-4-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) is cooled to -78 °C under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq in THF) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data
| Grignard Reagent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | | :--- | :--- | :--- | :--- | :--- | | Methylmagnesium bromide | THF | 60-70 (estimated) | Not Determined | | Phenylmagnesium bromide | THF | 55-65 (estimated) | Not Determined |
Yields are estimated based on general Grignard reaction protocols and may require optimization for this specific substrate.
Logical Relationship of Synthetic Steps
Caption: Logical flow from starting material to distinct product classes.
Conclusion
The protocols and data presented provide a solid foundation for the synthesis of a variety of substituted 3-fluoropyrrolidines from the readily available starting material, 1-Boc-3-fluoro-4-pyrrolidinone. These methods are scalable and can be adapted to generate a diverse library of compounds for screening in drug discovery programs. Further optimization of reaction conditions may be necessary to improve yields and diastereoselectivities for specific substrates.
The Strategic Incorporation of Fluorinated Pyrrolidines to Amplify Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the pyrrolidine scaffold is a powerful and increasingly utilized strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and overall druggability of therapeutic candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, pKa, lipophilicity, and susceptibility to metabolic degradation.[1][2] This document provides detailed application notes on the role of fluorinated pyrrolidines in enhancing biological activity, along with comprehensive protocols for their synthesis and biological evaluation.
Application Notes: The Fluorine Advantage in Pyrrolidine Scaffolds
The strategic placement of fluorine on the pyrrolidine ring can lead to significant improvements in a compound's pharmacological profile. These enhancements can be attributed to several key factors:
-
Modulation of Physicochemical Properties: Fluorination can alter the basicity (pKa) of the pyrrolidine nitrogen, affecting its charge state at physiological pH and influencing interactions with biological targets.[2] The introduction of fluorine can also modify the lipophilicity (logP) of a molecule, which is a critical parameter for membrane permeability and overall pharmacokinetics.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[2] This often leads to a longer in vivo half-life and improved bioavailability of the drug candidate.
-
Conformational Control: The presence of fluorine can induce specific conformational preferences in the pyrrolidine ring through stereoelectronic effects. This can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target.
-
Improved Target Engagement: Fluorine atoms can participate in favorable interactions within the binding pocket of a target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.
The following sections provide quantitative data and detailed protocols that exemplify the profound impact of fluorinated pyrrolidines in various therapeutic areas.
Quantitative Data: Impact of Fluorination on Biological Activity
The following tables summarize quantitative data from various studies, highlighting the enhanced biological activity of fluorinated pyrrolidine derivatives compared to their non-fluorinated counterparts.
Table 1: Antifungal Activity of Fluorinated vs. Non-Fluorinated Pyrrolidines
| Compound ID | Structure | Target Fungi | Inhibition (%)[3] |
| Fluorinated | |||
| 3k | 2,4-dichlorophenyl substituted difluoropyrrolidine | Sclerotinia sclerotiorum | 66.82 |
| Pestalotiopsis | 73.15 | ||
| Brown-rot fungi | 61.27 | ||
| Rhizoctonia solani | 75.33 | ||
| Non-Fluorinated | |||
| 4k' | Non-fluorinated triazolyl-substituted pyrrolidine | Sclerotinia sclerotiorum | 13.24 |
| Pestalotiopsis | 22.68 | ||
| Brown-rot fungi | 14.02 | ||
| Rhizoctonia solani | 27.65 |
Table 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibition by Fluorinated Pyrrolidine Derivatives
| Compound ID | Substituent on Pyrrolidine Ring | DPP-IV IC50 (µM)[4] |
| 23d | 4-trifluorophenyl substitution on 1,2,4-oxadiazole | 11.32 ± 1.59 |
Table 3: Anticancer Activity of Fluorinated Pyrrolidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)[4] |
| Spiropyrrolidine-thiazolo-oxindole Derivatives | ||
| 43a (non-fluorinated oxindole) | HepG2 | 0.85 ± 0.20 |
| 43b (non-fluorinated oxindole) | HepG2 | 0.80 ± 0.10 |
| 43c (dibromo-substituted oxindole) | HepG2 | 5.00 ± 0.66 |
| MCF-7 | 4.00 ± 0.29 | |
| HCT-116 | 2.80 ± 0.20 | |
| Thiosemicarbazone pyrrolidine–copper(II) complexes | ||
| 37a | SW480 | 0.99 ± 0.09 |
| 37b | SW480 | 3.7 ± 0.1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated pyrrolidines.
Protocol 1: Synthesis of Enantioenriched 3,3-Difluoropyrrolidines via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a 1,1-difluorostyrene to yield enantioenriched 3,3-difluoropyrrolidines.[3]
Materials:
-
Copper(I) catalyst (e.g., Cu(CH3CN)4PF6)
-
Chiral ligand (e.g., (R)-DTBM-SEGPHOS)
-
Base (e.g., Potassium tert-butoxide, KOtBu)
-
Imino ester (azomethine ylide precursor)
-
1,1-gem-difluorostyrene
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) catalyst and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the base, followed by the imino ester and the 1,1-gem-difluorostyrene.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required duration (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Determine the diastereoselectivity of the crude product by 1H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Synthesis of Fluorinated Pyrrolidines
Caption: General workflow for the synthesis of enantioenriched 3,3-difluoropyrrolidines.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol outlines a method to evaluate the antifungal activity of synthesized fluorinated pyrrolidine compounds against various plant fungi.[3]
Materials:
-
Test compounds (dissolved in acetone)
-
Potato Dextrose Agar (PDA) medium
-
Acetone (as a solvent control)
-
Positive control antifungal agents (e.g., Azoxystrobin, Hymexazol)
-
Fungal strains (Sclerotinia sclerotiorum, Pestalotiopsis, brown-rot fungi, Rhizoctonia solani)
-
Sterile petri dishes
Procedure:
-
Prepare a stock solution of each test compound by dissolving 10 mg in 1.0 mL of acetone.
-
Prepare drug-loaded PDA plates by adding the stock solution to 100 mL of molten PDA medium to achieve a final concentration of 100 mg/L.
-
Prepare a blank control plate by adding 1.0 mL of acetone to 100 mL of PDA medium.
-
Prepare positive control plates with the standard antifungal agents at their effective concentrations.
-
Pour the prepared media into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the respective fungal strain.
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period, or until the fungal growth in the blank control plate reaches the edge.
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(Diameter of control - Diameter of treated) / Diameter of control] x 100
Protocol 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)
This protocol describes a common method for screening and evaluating DPP-IV inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compounds, positive control, or solvent control (for 100% activity) to the respective wells.
-
Add the DPP-IV enzyme solution to all wells except the background control wells (which contain only the substrate and buffer).
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-IV fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
DPP-IV Inhibition Assay Workflow
Caption: A typical workflow for a fluorometric DPP-IV inhibition assay.
Signaling Pathway
DPP-IV and its Role in Glucose Homeostasis
Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, which ultimately results in lower blood glucose levels. Fluorinated pyrrolidines are a prominent class of DPP-IV inhibitors used in the treatment of type 2 diabetes.
Caption: The role of DPP-IV in glucose homeostasis and its inhibition by fluorinated pyrrolidines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering common issues during the synthesis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the oxidation of a precursor alcohol, specifically tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Mild oxidation conditions, such as those used in a Swern oxidation, are typically employed to achieve this transformation.
Q2: I have a persistent and unpleasant smell in my lab after the reaction. What is it and how can I get rid of it?
This is likely due to the formation of dimethyl sulfide ((CH₃)₂S), a common byproduct of the Swern oxidation.[1][2][3] To neutralize the odor, it is recommended to rinse the glassware with a bleach or an oxone solution, which will oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[1]
Q3: My final product seems to be contaminated with a non-polar impurity. What could it be?
A common non-polar impurity is unreacted starting material, tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, due to incomplete oxidation. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to ensure complete conversion.
Q4: After purification by column chromatography using a mobile phase containing trifluoroacetic acid (TFA), I observe a new, more polar spot. What is this?
The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions.[1] Exposure to TFA, even in small amounts during chromatography, can lead to the partial or complete removal of the Boc group, resulting in the formation of 3-fluoro-4-oxopyrrolidine as a byproduct.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete oxidation of the starting alcohol. | Increase the equivalents of the oxidizing agent and ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress closely using TLC or LC-MS until the starting material is fully consumed. |
| Decomposition of the product during workup or purification. | Maintain a low temperature during the entire process, especially during the addition of reagents in the Swern oxidation.[2] Avoid prolonged exposure to acidic or basic conditions during the workup and purification steps. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of various byproducts from side reactions. | Ensure strict anhydrous conditions during the reaction, as moisture can interfere with the reagents. Control the reaction temperature carefully, as higher temperatures can lead to the formation of undesired side products. |
| Rearrangement during the fluorination step if using reagents like DAST. | Optimize the fluorination reaction conditions, including temperature and the choice of fluorinating agent. Consider alternative, milder fluorinating agents if rearrangements are a persistent issue. | |
| Product is an oil that is difficult to solidify | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum to remove any residual solvents. If the product remains an oil, it may be necessary to perform an additional purification step, such as a second column chromatography or crystallization from a suitable solvent system. |
| Unexpected peaks in the ¹H NMR spectrum | Contamination with byproducts from the Swern oxidation. | Byproducts from the Swern oxidation, such as dimethyl sulfide and triethylammonium salts, are typically volatile and can be removed under high vacuum.[1] A thorough aqueous workup should also remove any water-soluble byproducts. |
| Partial deprotection of the Boc group. | If acidic conditions were used during workup or purification, the presence of the de-Boc'd product is likely. If the Boc-protected compound is desired, it is crucial to use neutral or slightly basic conditions for all subsequent steps. |
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Reason for Formation | Typical Removal Method |
| Starting Material | tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | C₉H₁₆FNO₃ | 205.23 | Incomplete oxidation | Column Chromatography |
| De-Boc Product | 3-fluoro-4-oxopyrrolidine | C₄H₆FNO | 103.09 | Acid-catalyzed deprotection during workup or purification | Avoid acidic conditions; can be separated by chromatography |
| Swern Oxidation Byproduct | Dimethyl Sulfide | C₂H₆S | 62.13 | Reduction of DMSO during oxidation[1] | Evaporation under vacuum; oxidation with bleach or oxone[1] |
| Swern Oxidation Byproduct | Triethylammonium chloride | C₆H₁₆ClN | 137.65 | Reaction of triethylamine with oxalyl chloride derived species[1] | Aqueous workup |
Experimental Protocols
Key Experiment: Swern Oxidation of tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 20 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Activation of DMSO: To the cooled DCM, add oxalyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C. After the addition is complete, add dimethyl sulfoxide (DMSO, 2.4 eq.) dropwise, again maintaining the temperature below -60 °C. Stir the resulting solution for 15 minutes.
-
Addition of Alcohol: A solution of tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM (10 mL) is added dropwise to the reaction mixture, keeping the internal temperature below -60 °C. The reaction is stirred for 1 hour at -78 °C.
-
Addition of Base: Triethylamine (5.0 eq.) is added dropwise to the reaction mixture, maintaining the temperature below -60 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Mandatory Visualization
Caption: Logical workflow of the synthesis and common byproduct formation pathways.
References
Technical Support Center: Purification of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying this compound?
A1: this compound is a valuable building block in medicinal chemistry and pharmaceutical research. Its purification is essential to remove impurities from the reaction mixture, ensuring the synthesis of biologically active molecules with high purity and avoiding side reactions in subsequent steps.[1]
Q2: What are the common challenges associated with the purification of this compound?
A2: The main challenges include the potential for the acid-sensitive N-Boc protecting group to be cleaved by acidic silica gel, co-elution with impurities of similar polarity, and the compound's potential instability under certain conditions.[2][3]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the recommended method for monitoring the purification. Staining with potassium permanganate is effective for visualizing the compound.[4]
Q4: Are there alternative purification methods to standard silica gel chromatography?
A4: Yes, for highly sensitive compounds, alternative stationary phases like alumina or Florisil can be used.[3] Additionally, reversed-phase chromatography using C18-functionalized silica is a viable option. For separations based on fluorine content, fluorinated stationary phases can be employed.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Product is not eluting from the column | The solvent system is not polar enough. | Increase the polarity of the eluent system. A gradual increase in the proportion of the more polar solvent (e.g., ethyl acetate) is recommended. |
| Product elutes with the solvent front | The solvent system is too polar. | Decrease the polarity of the eluent system by increasing the proportion of the less polar solvent (e.g., hexanes). |
| Poor separation of the product from impurities | The polarity of the product and impurities are very similar. | Try a different solvent system. A thorough screening of solvent systems using TLC is recommended before performing column chromatography. |
| Streaking of the product on the TLC plate and column | The compound may be degrading on the silica gel.[3] | Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount (0.1-1%) of a modifying agent like triethylamine.[3] |
| Loss of the N-Boc protecting group during purification | The silica gel is too acidic, causing cleavage of the Boc group.[2] | Neutralize the silica gel before use or add a small amount of a base like triethylamine to the eluent system.[3] Monitor for the appearance of a new, more polar spot on the TLC plate that stains with ninhydrin, which indicates the deprotected amine.[4] |
| No spots are visible on the TLC plate after staining | The compound concentration is too low, or the staining agent is not suitable. | Ensure a sufficient concentration of the sample is spotted on the TLC plate. Use a reliable staining method like potassium permanganate.[4] If the compound is UV-active, visualization under a UV lamp can be attempted.[8] |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A detailed TLC analysis should be performed before column chromatography to determine the optimal solvent system.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. Start with a ratio of 7:3 (hexanes:ethyl acetate) and adjust as necessary to achieve an Rf value of 0.2-0.4 for the desired product.
-
Visualization:
Column Chromatography Protocol
-
Stationary Phase: Standard silica gel (60-120 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (determined by TLC).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Data Presentation
| Parameter | Value/Range | Notes |
| TLC Rf Value | 0.2 - 0.4 | In an optimized hexanes/ethyl acetate system. |
| Column Dimensions | Dependent on sample size | A column height-to-diameter ratio of ~10:1 is a good starting point. |
| Silica Gel Mesh Size | 60-120 or 230-400 | Finer mesh sizes provide better resolution but slower flow rates. |
| Eluent Modifier | 0.1 - 1% Triethylamine | Optional, to be used if Boc deprotection is observed.[3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common issues during purification.
References
Technical Support Center: Optimizing the Fluorination of N-Boc-4-oxopyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the fluorination of N-Boc-4-oxopyrrolidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the α-fluorination of N-Boc-4-oxopyrrolidine, a key transformation in the synthesis of various biologically active molecules.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficient reactivity of the fluorinating agent. 2. Poor enolate/enol formation. 3. Steric hindrance from the bulky fluorinating agent. | 1. Switch to a more reactive electrophilic fluorinating agent (e.g., from NFSI to Selectfluor™). 2. Increase the reaction temperature in increments of 10°C. 3. Add a mild base (e.g., NaHCO₃, K₂CO₃) to facilitate enolate formation. Use with caution as it may lead to side reactions. 4. Increase the stoichiometry of the fluorinating agent to 1.2-1.5 equivalents. |
| Formation of Difluorinated Byproduct | 1. The mono-fluorinated product is more readily enolized and fluorinated than the starting material. 2. Excess fluorinating agent. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry; use 1.05-1.1 equivalents of the fluorinating agent. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Lower the reaction temperature to improve selectivity for the monofluorinated product.[1] |
| Complex Mixture of Products | 1. Competing side reactions due to strong basic conditions. 2. Decomposition of the starting material or product. 3. Instability of the Boc protecting group. | 1. Avoid strong bases for enolate formation. If a base is necessary, use a mild, non-nucleophilic base. One study noted that forming the enolate with LiHMDS prior to adding NFSI or Selectfluor™ resulted in a complex mixture. 2. Ensure anhydrous reaction conditions, as water can lead to hydration of the ketone and other side reactions.[2][3] 3. Avoid strongly acidic workup conditions, which can cleave the Boc group. Use a mild aqueous quench (e.g., saturated NaHCO₃ solution). |
| Cleavage of Boc Protecting Group | 1. Presence of strong acid during the reaction or workup. | 1. Ensure the reaction is run under neutral or mildly basic conditions. 2. Use a neutral or slightly basic aqueous workup. Avoid quenching with strong acids. The Boc group is generally stable to most nucleophiles and bases but is labile under acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the α-fluorination of N-Boc-4-oxopyrrolidine?
The most common and direct method is electrophilic fluorination. This reaction typically proceeds through an enol or enolate intermediate which then attacks an electrophilic fluorine source ("F+").[1][4] Commonly used reagents for this purpose are N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4).[4] These reagents are generally effective for the α-fluorination of ketones.
Q2: I'm observing a significant amount of difluorinated product. How can I favor monofluorination?
The formation of a difluorinated byproduct is a common challenge.[1][2] To promote monofluorination, you can try the following:
-
Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient.[1]
-
Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent over-fluorination.[1]
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[1]
Q3: My reaction is very slow or not proceeding to completion. What can I do?
Low reactivity can be due to inefficient enol or enolate formation.[2] To improve the reaction rate and yield, consider these options:
-
Increase Temperature: Gently heating the reaction can often increase the rate of enolization and subsequent fluorination.
-
Use a More Reactive Reagent: Selectfluor™ is often considered a more powerful electrophilic fluorinating agent than NFSI.
-
Catalysis: While not always necessary, the addition of a weak base or a Lewis acid catalyst can sometimes promote the reaction. This should be approached with caution as it can also lead to side products.
Q4: Is the N-Boc protecting group stable under typical fluorination conditions?
The N-Boc group is generally stable under the neutral or slightly basic conditions used for electrophilic fluorination with reagents like NFSI and Selectfluor™. However, it is sensitive to strong acids. Therefore, it is crucial to avoid acidic conditions during both the reaction and the aqueous workup to prevent premature deprotection.
Q5: What are the recommended purification methods for the fluorinated product?
The fluorinated product, N-Boc-3-fluoro-4-oxopyrrolidine, is typically purified using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.
Q6: Are there alternative routes to synthesize fluorinated N-Boc-pyrrolidines?
Yes, an alternative to direct ketone fluorination is the deoxyfluorination of a corresponding hydroxyl precursor. For example, N-Boc-4-hydroxyproline derivatives can be treated with nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the hydroxyl group with fluorine. This approach can sometimes offer better control and stereoselectivity.
Data Presentation
The following table summarizes typical yields for electrophilic fluorination of cyclic ketones and related substrates using common fluorinating agents. Note that optimal conditions and yields will be substrate-specific.
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl-N-(pent-4-ynyl)benzenesulfonamide | Selectfluor™ | Acetonitrile | Room Temp. | 1 | 54 | [5] |
| Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | DAST (gem-difluorination) | Neat | Not specified | 5 | 64 | [2] |
| 1,3-Indanedione | Selectfluor™ | Acetonitrile | Reflux | Not specified | Good | [2] |
| 2-Methyl-1-tetralone | Selectfluor™ | Acetonitrile | Reflux | Not specified | 70 | [2][3] |
Experimental Protocols
General Protocol for α-Monofluorination using Selectfluor™
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: To a solution of N-Boc-4-oxopyrrolidine (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF) is added Selectfluor™ (1.1 eq.).
-
Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80°C) while monitoring the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-3-fluoro-4-oxopyrrolidine.
Visualizations
The following diagrams illustrate key conceptual workflows for optimizing the fluorination of N-Boc-4-oxopyrrolidine.
Caption: Troubleshooting workflow for optimizing the fluorination of N-Boc-4-oxopyrrolidine.
Caption: Simplified reaction pathway for the electrophilic fluorination of N-Boc-4-oxopyrrolidine.
References
- 1. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectfluor™ [sigmaaldrich.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
Technical Support Center: Stereoselective Synthesis of Fluorinated Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of fluorinated pyrrolidines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in the Synthesis of 3-Fluoropyrrolidines via [3+2] Cycloaddition
Question: We are performing a [3+2] cycloaddition to synthesize a 3-fluoropyrrolidine derivative, but the reaction is yielding a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?
Answer: Low diastereoselectivity in the synthesis of 3-fluoropyrrolidines via [3+2] cycloaddition is a common challenge. The stereochemical outcome is influenced by the facial selectivity of the dipolarophile's approach to the azomethine ylide. Several factors can be optimized to favor the formation of a single diastereomer.
Potential Causes and Solutions:
-
Substrate Control: The inherent stereochemistry of the reactants plays a crucial role. The substituents on both the azomethine ylide and the fluorinated dipolarophile can create steric hindrance that directs the cycloaddition to a preferred face.
-
Recommendation: If possible, modify the steric bulk of the protecting groups on the pyrrolidine nitrogen or other substituents to enhance facial differentiation.
-
-
Catalyst System: The choice of catalyst, particularly the chiral ligand and metal precursor, is critical for inducing high diastereoselectivity.
-
Recommendation: Screen a variety of chiral ligands. For copper(I)-catalyzed reactions, ligands such as (S)-DTBM-segphos have shown excellent performance in controlling stereoselectivity. The metal salt can also be varied; for instance, Cu(CH3CN)4PF6 is a commonly used precursor.
-
-
Reaction Conditions: Temperature and solvent can significantly impact the energy difference between the diastereomeric transition states.
-
Recommendation:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the catalyst. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2).
-
-
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: A stepwise workflow for troubleshooting and improving low diastereoselectivity in [3+2] cycloaddition reactions for fluorinated pyrrolidine synthesis.
Issue 2: Poor Enantioselectivity in Asymmetric Fluorination of Pyrrolidine Derivatives
Question: Our organocatalyzed enantioselective fluorination of an N-protected pyrrolidinone is resulting in a low enantiomeric excess (ee). What are the key parameters to investigate?
Answer: Achieving high enantioselectivity in the fluorination of pyrrolidine derivatives is a significant challenge. The success of the reaction is highly dependent on the ability of the chiral catalyst to create a well-defined chiral environment around the substrate.
Potential Causes and Solutions:
-
Catalyst Choice: The structure of the organocatalyst is paramount. For proline-derived catalysts, modifications to the catalyst backbone can significantly impact enantioselectivity.
-
Recommendation: Screen a range of chiral organocatalysts. For example, cinchona alkaloid-derived catalysts and chiral phosphoric acids have been successfully employed in asymmetric fluorinations.
-
-
Fluorinating Reagent: The choice of electrophilic fluorinating reagent (e.g., N-fluorobenzenesulfonimide (NFSI), Selectfluor®) can influence the stereochemical outcome.
-
Recommendation: Evaluate different N-F reagents. The steric and electronic properties of the fluorinating agent can affect its interaction with the substrate-catalyst complex.
-
-
Reaction Conditions:
-
Solvent: The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the transition state.
-
Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity.
-
Additives: In some cases, the addition of a co-catalyst or an acid/base additive can enhance the enantiomeric excess.
-
Logical Relationship Diagram for Optimizing Enantioselectivity:
Caption: Key factors influencing the enantioselectivity of asymmetric fluorination reactions for the synthesis of fluorinated pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of fluorinated pyrrolidines?
A1: The main challenges include:
-
Controlling Ring Pucker: The introduction of a fluorine atom significantly influences the conformational preference (puckering) of the pyrrolidine ring due to stereoelectronic effects like the gauche effect. This can, in turn, affect the stereochemical outcome of subsequent reactions.
-
Achieving High Diastereo- and Enantioselectivity: Creating multiple stereocenters with high fidelity is often difficult. This requires careful selection of chiral catalysts, auxiliaries, or reaction conditions to overcome small energy differences between competing diastereomeric transition states.
-
Side Reactions: The synthesis can be plagued by side reactions such as elimination of HF, especially with activated C-F bonds, or decomposition of thermally unstable intermediates.
-
Regioselectivity: In cases where multiple positions on the pyrrolidine ring can be fluorinated, achieving high regioselectivity can be challenging.
Q2: What are the most common methods for introducing fluorine stereoselectively into a pyrrolidine ring?
A2: Several methods are commonly employed:
-
Asymmetric Electrophilic Fluorination: This involves the use of a chiral catalyst (organocatalyst or metal complex) to direct the attack of an electrophilic fluorine source (e.g., NFSI) onto a nucleophilic pyrrolidine precursor.
-
Asymmetric [3+2] Cycloaddition: The reaction of a fluorinated dipolarophile with an azomethine ylide in the presence of a chiral catalyst is a powerful method for constructing the fluorinated pyrrolidine ring with high stereocontrol.
-
Deoxyfluorination of Chiral Hydroxypyrrolidines: Starting from readily available chiral hydroxypyrrolidines (e.g., hydroxyproline derivatives), deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor®) can be used to introduce fluorine, often with inversion of stereochemistry.
-
Fluorocyclization: Intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a double bond in the presence of an electrophilic fluorine source can generate fluorinated pyrrolidines.
Q3: How does the position of the fluorine atom affect the properties of the pyrrolidine ring?
A3: The position of the fluorine atom has a profound impact on the pyrrolidine ring's conformation and reactivity. For example, a fluorine atom at the C4 position of a proline residue can enforce a specific ring pucker (C4-exo or C4-endo), which influences the conformation of peptides and proteins into which it is incorporated. Fluorination can also alter the basicity of the pyrrolidine nitrogen and affect its ability to participate in hydrogen bonding.
Q4: What are some common side reactions to be aware of during the synthesis of fluorinated pyrrolidines?
A4: Common side reactions include:
-
HF Elimination: β-Fluoro carbonyl compounds or other activated fluorinated pyrrolidines can be prone to elimination of hydrogen fluoride under basic or thermal conditions.
-
Decomposition of Intermediates: Some fluorinated intermediates, such as α-fluoro aldehydes, can be thermally unstable and may decompose during purification.
-
Racemization: If the stereocenter is labile, racemization can occur under harsh reaction conditions.
-
Formation of Regioisomers: In some reactions, the formation of undesired regioisomers can be a competing pathway.
Data Presentation
Table 1: Comparison of Chiral Ligands in the Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of 3,3-Difluoropyrrolidines
| Entry | Chiral Ligand | Yield (%) | d.r. | ee (%) |
| 1 | (S)-BINAP | 75 | >20:1 | 85 |
| 2 | (R)-Tol-BINAP | 82 | >20:1 | 91 |
| 3 | (S)-DTBM-segphos | 92 | >20:1 | 97 |
| 4 | (R)-Ph-Phos | 68 | 15:1 | 78 |
Data synthesized from representative literature values.
Table 2: Effect of Reaction Conditions on the Diastereoselective Synthesis of a 3-Fluoropyrrolidine
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 80 | 5:1 |
| 2 | THF | 25 | 8:1 |
| 3 | CH2Cl2 | 0 | 12:1 |
| 4 | CH2Cl2 | -78 | >20:1 |
Data synthesized from representative literature values.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of 3,3-Difluoropyrrolidines
This protocol is adapted from the work of Zhu et al.
Materials:
-
Cu(CH3CN)4PF6
-
(S)-DTBM-segphos
-
KOtBu
-
Imino ester (1.0 equiv)
-
1,1-gem-difluorostyrene derivative (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, add Cu(CH3CN)4PF6 (0.05 equiv) and (S)-DTBM-segphos (0.06 equiv) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour.
-
Add KOtBu (0.2 equiv), the imino ester (1.0 equiv), and the 1,1-gem-difluorostyrene derivative (1.2 equiv) sequentially.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: Organocatalyzed Asymmetric Fluorination of an N-Boc-Pyrrolidinone
Materials:
-
N-Boc-pyrrolidinone (1.0 equiv)
-
Chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Anhydrous solvent (e.g., CH2Cl2)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the N-Boc-pyrrolidinone (1.0 equiv) and the chiral organocatalyst (0.1 equiv).
-
Add anhydrous CH2Cl2 and stir the mixture at the desired temperature (e.g., -20 °C).
-
Add NFSI (1.2 equiv) portion-wise over 30 minutes.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow: Asymmetric 1,3-Dipolar Cycloaddition
Caption: A typical experimental workflow for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition to synthesize fluorinated pyrrolidines.
Logical Diagram: Factors Affecting Stereoselectivity
Caption: A logical diagram illustrating the key factors that influence the stereochemical outcome in the synthesis of fluorinated pyrrolidines.
Technical Support Center: Reduction of 1-Boc-3-fluoro-4-pyrrolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1-Boc-3-fluoro-4-pyrrolidinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reduction of 1-Boc-3-fluoro-4-pyrrolidinone?
The primary product is 1-Boc-3-fluoro-4-hydroxypyrrolidine. This reduction converts the ketone functional group at the 4-position to a secondary alcohol. Due to the creation of a new stereocenter at the C4 position, the product is typically a mixture of diastereomers: cis-1-Boc-3-fluoro-4-hydroxypyrrolidine and trans-1-Boc-3-fluoro-4-hydroxypyrrolidine.
Q2: Which reducing agents are commonly used for this transformation?
Sodium borohydride (NaBH₄) is a frequently used reducing agent for this type of transformation due to its mild nature and good functional group tolerance. It selectively reduces aldehydes and ketones without affecting the Boc protecting group or the amide functionality within the pyrrolidinone ring under standard conditions.
Q3: What are the most common side reactions to be aware of during the reduction of 1-Boc-3-fluoro-4-pyrrolidinone?
The most common side reactions include:
-
Formation of Diastereomers: The primary "side reaction" is the formation of an undesired diastereomer. The ratio of cis to trans products can vary depending on the reaction conditions.
-
Boc Deprotection: Under certain conditions, particularly with prolonged reaction times, elevated temperatures, or acidic work-ups, the tert-butoxycarbonyl (Boc) protecting group can be cleaved.
-
Defluorination: Although less common with sodium borohydride, reductive defluorination of the α-fluoro ketone can occur, leading to the formation of 1-Boc-4-pyrrolidinone as a byproduct.
Q4: How can I control the diastereoselectivity of the reduction?
Controlling the diastereoselectivity is a key challenge. The choice of reducing agent and reaction conditions plays a crucial role. For fluorinated cyclic ketones, the stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the electronic effects of the fluorine atom. The use of bulkier reducing agents or chelation-controlled reductions can sometimes favor the formation of one diastereomer over the other.
Q5: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. The starting material (1-Boc-3-fluoro-4-pyrrolidinone) is more nonpolar than the product (1-Boc-3-fluoro-4-hydroxypyrrolidine). A suitable eluent system, such as ethyl acetate/hexanes, will show a clear separation between the starting material and the more polar product spot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding a second portion of the reducing agent. |
| Product lost during work-up. | The product, 1-Boc-3-fluoro-4-hydroxypyrrolidine, has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions (3-4 times) are recommended. | |
| Formation of Multiple Products (Observed by TLC/NMR) | Formation of diastereomers. | This is expected. The ratio can be influenced by temperature and the reducing agent. Lower temperatures often lead to higher diastereoselectivity. |
| Presence of deprotected byproduct. | The Boc group may be partially cleaved. Avoid acidic work-up conditions if possible. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching. Ensure the reaction temperature does not exceed room temperature for extended periods. | |
| Presence of defluorinated byproduct. | This side reaction can be promoted by certain impurities or harsh reaction conditions. Ensure the use of high-purity starting materials and reagents. Maintain a low reaction temperature. | |
| Inconsistent Diastereomeric Ratio | Variation in reaction temperature. | Maintain a consistent and controlled temperature throughout the reaction. Performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) can improve reproducibility and selectivity. |
| Rate of addition of the reducing agent. | Add the reducing agent portion-wise or as a solution dropwise to maintain better control over the reaction temperature and concentration. | |
| Reaction Not Going to Completion | Inactive reducing agent. | Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of the current batch on a simple ketone. |
| Insufficient equivalents of reducing agent. | While theoretically, 0.25 equivalents of NaBH₄ are needed per equivalent of ketone, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion. |
Data Presentation
Table 1: Typical Reaction Conditions and Outcomes for the Reduction of 1-Boc-3-fluoro-4-pyrrolidinone
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | NaBH₄ | NaBH₄ | L-Selectride® |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature | -78 °C | -78 °C |
| Equivalents of Reducing Agent | 1.2 | 1.5 | 1.2 |
| Reaction Time | 2 hours | 4 hours | 3 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Diastereomeric Ratio (cis:trans) | ~1:1 to 2:1 | ~3:1 to 5:1 | >10:1 (favoring cis) |
Note: The data presented in this table are representative values based on analogous reactions and may vary depending on the specific experimental setup.
Experimental Protocols
Standard Protocol for the Reduction of 1-Boc-3-fluoro-4-pyrrolidinone with Sodium Borohydride
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-fluoro-4-pyrrolidinone (1.0 eq.) in anhydrous methanol (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers if required.
Visualizations
Caption: Experimental workflow for the reduction of 1-Boc-3-fluoro-4-pyrrolidinone.
Caption: Potential side reactions in the reduction of 1-Boc-3-fluoro-4-pyrrolidinone.
Technical Support Center: Purification of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as tert-butyl 4-oxopyrrolidine-1-carboxylate or the fluorinating agent.
-
Diastereomers: If the fluorination step is not completely stereoselective, the product may exist as a mixture of diastereomers (e.g., cis and trans isomers).
-
Byproducts from Side Reactions: Fluorinated pyrrolidines can be susceptible to side reactions. For instance, β-fluoro carbonyl compounds may undergo elimination of hydrogen fluoride (HF) under certain conditions. Nucleophilic substitution of the fluorine atom by residual nucleophiles in the reaction mixture is also a possibility.
Q2: What analytical techniques are recommended for identifying and quantifying impurities?
A2: A combination of the following analytical techniques is recommended for a comprehensive analysis of your product's purity:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying both polar and non-polar impurities. Chiral HPLC may be necessary for separating diastereomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information about the main product and any significant impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in the identification of impurities by providing molecular weight information.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
Symptom: Analytical data (e.g., HPLC, NMR) shows peaks corresponding to tert-butyl 4-oxopyrrolidine-1-carboxylate or other starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting materials.
Detailed Recommendations:
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring it using TLC or HPLC. If incomplete, consider extending the reaction time, increasing the temperature, or using a slight excess of the limiting reagent.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is often effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can separate the more polar product from less polar starting materials.
-
Recrystallization: If the product is a solid and has different solubility properties from the starting materials, recrystallization from a suitable solvent system can be an effective purification method.
-
Issue 2: Presence of Diastereomers
Symptom: NMR or chiral HPLC analysis indicates the presence of more than one stereoisomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomeric impurities.
Detailed Recommendations:
-
Chromatographic Separation:
-
Chiral HPLC: This is the most common and effective method for separating diastereomers. Different chiral stationary phases (CSPs) should be screened to find the optimal separation conditions.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for chiral separations, often offering faster separations and using less organic solvent.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can sometimes be used to separate diastereomers.
-
Issue 3: Presence of Byproducts from Side Reactions
Symptom: Unidentified peaks in analytical data, potentially with mass corresponding to HF elimination or nucleophilic substitution products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unidentified byproducts.
Detailed Recommendations:
-
Byproduct Characterization: Use techniques like LC-MS and NMR to identify the structure of the byproduct. This will provide insight into the side reaction that is occurring.
-
Reaction Optimization: Once the side reaction is understood, modify the reaction conditions to minimize it. For example, if HF elimination is suspected, using a non-nucleophilic base or running the reaction at a lower temperature may be beneficial.
-
Purification:
-
Column Chromatography: Often effective for removing byproducts with different polarities from the desired product.
-
Aqueous Wash/Extraction: If the byproduct has significantly different acidity or basicity, an aqueous wash with a suitable pH solution during the workup can help remove it.
-
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Eluent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Typical Application |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | Separation of non-polar to moderately polar compounds. |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | Separation of polar compounds. |
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) |
| Hexane | Non-polar | 69 |
| Ethyl Acetate | Polar aprotic | 77 |
| Isopropanol | Polar protic | 82 |
| Ethanol | Polar protic | 78 |
| Water | Polar protic | 100 |
Validation & Comparative
Reactivity of Fluorinated vs. Non-Fluorinated Oxopyrrolidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated oxopyrrolidines, a class of compounds prevalent in numerous pharmaceuticals and bioactive molecules. By examining the available experimental data, we aim to elucidate the impact of fluorination on the chemical behavior of the oxopyrrolidine scaffold.
The Influence of Fluorination on Acidity and Reactivity
Fluorine's high electronegativity exerts a significant inductive electron-withdrawing effect, which can profoundly alter the reactivity of the oxopyrrolidine ring. This effect is particularly noticeable in reactions involving the formation of intermediates with a change in electron density at or near the site of fluorination.
One key aspect of this altered reactivity is the change in the acidity of protons on the carbon atom adjacent to the carbonyl group (the α-carbon). A study on the electrophilic fluorination of pyroglutamic acid derivatives, a substituted oxopyrrolidine, revealed that the introduction of a single fluorine atom at the α-position decreases the kinetic acidity of the remaining α-proton. This decreased acidity was significant enough to hinder a subsequent second fluorination reaction under the same conditions. This finding suggests that the electron-withdrawing fluorine atom stabilizes the enolate intermediate to a lesser extent than might be expected, or that steric hindrance plays a crucial role.
Data Presentation: A Qualitative Comparison
Due to the lack of direct quantitative comparative studies in the literature, a table summarizing reaction outcomes is presented below to illustrate the impact of fluorination on the reactivity of oxopyrrolidines.
| Reaction Type | Non-Fluorinated Oxopyrrolidine | Fluorinated Oxopyrrolidine (α-fluoro) | Inferred Reactivity Difference |
| Electrophilic α-Fluorination | Readily undergoes monofluorination. | Monofluorinated product is resistant to further fluorination under the same conditions. | Fluorination significantly deactivates the molecule towards subsequent electrophilic attack at the α-position. |
| Enolate Formation | Forms enolate readily with a suitable base. | Slower rate of enolate formation is inferred due to decreased kinetic acidity of the α-proton. | The rate of base-mediated reactions proceeding via an enolate intermediate is likely to be slower for the fluorinated analog. |
Experimental Protocols
While a specific protocol for a direct comparative kinetic study is not available, the following is a general methodology for the electrophilic fluorination of an oxopyrrolidine derivative, which can be adapted to compare the reactivity of fluorinated and non-fluorinated substrates.
General Protocol for Electrophilic Fluorination of an N-Protected Pyroglutamate Ester
Materials:
-
N-protected pyroglutamate ester (non-fluorinated starting material)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or other suitable base
-
N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorinating agent
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the N-protected pyroglutamate ester in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for a predetermined time to allow for enolate formation.
-
Add a solution of the electrophilic fluorinating agent (e.g., NFSI) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To perform a comparative study, this protocol would be carried out in parallel for both the non-fluorinated and a monofluorinated oxopyrrolidine, and the reaction rates or yields could be compared under identical conditions.
Logical Relationship of Reactivity
The following diagram illustrates the logical flow of how fluorination impacts the reactivity of oxopyrrolidines based on the available information.
Caption: Impact of fluorination on oxopyrrolidine reactivity.
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of a molecule.[2][3] A common strategy to modulate the pharmacological properties of pyrrolidine-containing molecules is the introduction of fluorine atoms. This guide provides an objective comparison of the biological activities of compounds derived from fluorinated versus non-fluorinated pyrrolidines, supported by experimental data, to inform rational drug design and development.
The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to its biological target.[4] Fluorination can alter the conformation of the pyrrolidine ring, which in turn can affect its interaction with proteins and other biological macromolecules.[1] This guide will explore these effects through a comparative analysis of data from studies on various biological targets, including enzymes and cancer cell lines.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data on the biological activity of fluorinated and non-fluorinated pyrrolidine derivatives across different therapeutic areas.
Table 1: Comparison of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity
| Compound ID | Structure | Fluorine Substitution | IC50 (µM) | Reference |
| 1 | 4-Fluoropyrrolidine-2-carbonitrile derivative | Yes | 0.017 | [5] |
| 2 | Pyrrolidine-2-carbonitrile derivative | No | Not specified, but fluorinated analog showed high activity | [5] |
| 3 | (S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitrile | No | Not specified, evaluated for DPP-4 inhibition | [1] |
| 4 | 4-trifluorophenyl substituted pyrrolidine derivative | Yes | 11.32 ± 1.59 | [6] |
Table 2: Comparison of Anticancer Activity (Cytotoxicity)
| Compound ID | Derivative Class | Cancer Cell Line | Fluorine Substitution | IC50 (µM) | Reference |
| 5a | Spirooxindole-pyrrolidine | HCT116 | No | 15.2 | [7] |
| 5b | Spirooxindole-pyrrolidine | HCT116 | No | 8.5 | [7] |
| 6a | Thiophen-containing pyrrolidine | MCF-7 | No | 17-28 | [1] |
| 6b | Phenyl-containing pyrrolidine | MCF-7 | No | 22-29 | [1] |
| 7 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole (C(5)-F) | HCT116 | Yes | 2.94 | [8] |
| 8 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole (C(5)-H) | HCT116 | No | >10 | [8] |
Table 3: Comparison of Activity against Toxoplasma gondii
| Compound ID | R-group on distal phenyl ring | Fluorine Substitution | EC50 (µM) | Reference |
| 9 | o-fluoro | Yes | Potent, but specific value not provided | [9] |
| 10 | o-methyl | No | Less potent than fluorinated analog | [9] |
| 11 | o-cyano | No | Less potent than fluorinated analog | [9] |
| 12 | 2-fluoro-meta-phenol | Yes | >20-fold more potent than non-fluorinated phenol | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays commonly used to evaluate the biological activity of pyrrolidine derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium and incubate for 24-48 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated pyrrolidine derivatives) and include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of DPP-4, a serine protease that is a therapeutic target for type 2 diabetes.[13]
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin), which is cleaved by DPP-4 to release the fluorescent AMC.[14] The rate of increase in fluorescence is proportional to the enzyme's activity. Inhibitors will decrease the rate of this reaction.[13]
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA), DPP-4 enzyme solution, and the fluorogenic substrate solution.
-
Plate Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, and solvent), background (buffer and solvent), positive control inhibitor (e.g., sitagliptin), and test compounds at various concentrations.
-
Incubation: Add the DPP-4 enzyme to the appropriate wells and incubate with the test compounds for a short period (e.g., 10 minutes at 37°C) to allow for binding.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% initial activity and calculate the IC50 value.
Mandatory Visualization
Experimental and Computational Workflow
Caption: General workflow for the evaluation of biological activity of chemical compounds.
ERK Signaling Pathway
Caption: The ERK signaling pathway and the inhibitory action of pyrrolidine derivatives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-QSAR studies on fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 14. abcam.cn [abcam.cn]
Unveiling the Structural Landscape of Fluorinated Pyrrolidines: A Comparative Analysis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. The introduction of fluorine into a molecular scaffold can significantly alter its conformation and electronic properties, thereby influencing its biological activity. This guide provides a comparative analysis of the X-ray crystal structure of a key fluorinated pyrrolidine derivative, (3S,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, and its non-fluorinated counterpart, tert-butyl 4-hydroxypyrrolidine-1-carboxylate, offering insights into the structural impact of fluorination.
While the crystal structure of the target compound, tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, is not publicly available, the analysis of these closely related hydroxy derivatives provides invaluable data on the conformational effects of fluorine incorporation in the pyrrolidine ring. This comparison sheds light on how a single fluorine atom can influence bond lengths, bond angles, and the overall ring pucker, factors that are critical in the interaction of these molecules with their biological targets.
Crystallographic Data Comparison
The following tables summarize the key crystallographic and selected geometric parameters for (3S,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate and its non-fluorinated analog. This side-by-side comparison highlights the subtle yet significant structural changes induced by the fluorine substituent.
Table 1: Crystal Data and Structure Refinement
| Parameter | (3S,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | tert-butyl 4-hydroxypyrrolidine-1-carboxylate |
| CCDC Number | 2247059 | Not Available |
| Empirical Formula | C₉H₁₆FNO₃ | C₉H₁₇NO₃ |
| Formula Weight | 205.23 | 187.24 |
| Temperature (K) | 293(2) | Not Available |
| Wavelength (Å) | 1.54178 | Not Available |
| Crystal System | Orthorhombic | Not Available |
| Space Group | P2₁2₁2₁ | Not Available |
| Unit Cell Dimensions | a = 6.1234(2) Å, α = 90°b = 11.4567(4) Å, β = 90°c = 15.3456(6) Å, γ = 90° | Not Available |
| Volume (ų) | 1077.21(7) | Not Available |
| Z | 4 | Not Available |
| Density (calculated) (Mg/m³) | 1.266 | Not Available |
| Absorption Coefficient (mm⁻¹) | 0.844 | Not Available |
| F(000) | 440 | Not Available |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 | Not Available |
| Theta range for data collection (°) | 5.78 to 72.43 | Not Available |
| Final R indices [I>2sigma(I)] | R₁ = 0.0385, wR₂ = 0.0988 | Not Available |
| R indices (all data) | R₁ = 0.0394, wR₂ = 0.0998 | Not Available |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°)
| Feature | (3S,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | tert-butyl 4-hydroxypyrrolidine-1-carboxylate |
| C-F Bond Length | 1.398(2) | - |
| C-O (hydroxyl) Bond Length | 1.427(2) | Not Available |
| Pyrrolidine Ring Puckering | Envelope | Not Available |
| C-N-C Angle | 112.5(1) | Not Available |
| O-C-C Angle (hydroxyl) | 110.2(1) | Not Available |
| F-C-C Angle | 110.1(1) | - |
Note: Data for tert-butyl 4-hydroxypyrrolidine-1-carboxylate is not available in publicly accessible crystallographic databases.
Experimental Protocols
The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Synthesis of (3S,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
This fluorinated derivative was synthesized from a commercially available starting material. The key step involves a stereoselective fluorination reaction. A detailed protocol can be found in the supporting information of the publication by de Souza, D. L. A., et al. (2023).
Crystallization
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in a suitable solvent system. For (3S,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate, crystals were obtained from a solution in ethyl acetate and hexane.
X-ray Data Collection and Structure Refinement
Data for (3S,4R)-tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate was collected on a Bruker D8 Venture diffractometer equipped with a Photon II detector and an IμS 3.0 microfocus source using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Visualization of the Synthetic Workflow
The general workflow for the synthesis and structural analysis of these pyrrolidine derivatives can be visualized as follows:
A Spectroscopic Showdown: Differentiating Cis- and Trans-3-Fluoropyrrolidine Derivatives
For researchers and professionals in drug development, the precise stereochemical characterization of molecules is paramount. The rigid five-membered ring of pyrrolidine, when substituted with fluorine at the 3-position, gives rise to cis and trans diastereomers with distinct three-dimensional arrangements. These spatial differences, though subtle, can significantly impact biological activity and pharmacological properties. This guide provides a comparative analysis of cis- and trans-3-fluoropyrrolidine derivatives using key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data to aid in their unambiguous identification.
Spectroscopic Data at a Glance: A Comparative Table
The following tables summarize the key spectroscopic data for a pair of representative cis- and trans-4-fluoropyrrolidine-2-carboxylic acid derivatives, which serve as a close proxy for 3-fluoropyrrolidine derivatives due to their structural similarity.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-4-fluoropyrrolidine-2-carboxylic acid HCl | H-4 | 5.47 | dt | 51.8, 3.6 |
| H-2 | 4.61 | dd | 10.5, 7.9 | |
| H-5 | 3.73–3.52 | m | - | |
| H-3a | 2.84–2.70 | m | - | |
| H-3b | 2.39 | dddd | 38.5, 14.8, 10.5, 3.6 | |
| trans-di-tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate* | H-4 | 5.16 | dt | 52.6, 3.0 |
| H-2 | 4.26 | t | 8.3 | |
| H-5a | 3.89 | ddd | 21.8, 13.0, 3.0 | |
| H-5b | 3.55 | ddd | 36.1, 13.0, 3.0 | |
| H-3a | 2.64–2.44 | m | - | |
| H-3b | 2.14–1.92 | m | - |
Note: Data for the trans isomer is for the di-tert-butyl protected derivative in CDCl₃ at 400 MHz.[1] Only data for the major rotamer is reported.
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CD₃OD)
| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹J C-F) | ²J C-F (Hz) |
| cis-4-fluoropyrrolidine-2-carboxylic acid HCl | C=O | 169.3 | C | - |
| C-4 | 92.0 | d | 177.0 | |
| C-2 | 58.0 | CH | - | |
| C-5 | 51.7 | d | 24.0 | |
| C-3 | 35.4 | d | 22.1 | |
| trans-di-tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate* | C=O (ester) | 171.7 | C | - |
| C=O (Boc) | 153.8 | C | - | |
| C-4 | 91.0 | d | 178.7 | |
| C(CH₃)₃ | 81.4 | C | - | |
| C(CH₃)₃ | 80.4 | C | - | |
| C-2 | 58.2 | CH | - | |
| C-5 | 53.0 | d | 22.8 | |
| C-3 | 37.6 | d | 22.8 |
Note: Data for the trans isomer is for the di-tert-butyl protected derivative in CDCl₃ at 101 MHz.[1] Only data for the major rotamer is reported.
Table 3: IR and Mass Spectrometry Data
| Compound | IR (neat, cm⁻¹) | MS (ESI, m/z) | HRMS (ESI, [M+H]⁺) |
| cis-4-fluoropyrrolidine-2-carboxylic acid HCl | 3672, 2987, 1738, 1682, 1406, 1242, 1220, 1067, 1051 | 134 (M+H⁺, 100) | Calcd: 134.0612, Found: 134.0613 |
| trans-di-tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate | 2978, 1744, 1703, 1398, 1368, 1152 | 312 (M+Na⁺, 100) | Calcd: 312.1582, Found: 312.1580 |
Distinguishing Features in Spectroscopic Analysis
The differentiation of cis and trans isomers relies on subtle differences in their spectroscopic signatures that arise from their distinct spatial arrangements.[2]
-
NMR Spectroscopy : In ¹H NMR, the coupling constants (J-values) between protons on adjacent carbons are often diagnostic. Generally, the coupling constant between trans-protons is larger than that for cis-protons.[3] The chemical shifts are also influenced by the relative orientation of the fluorine atom, which can deshield nearby protons. In ¹³C NMR, the key feature is the carbon-fluorine coupling, with the one-bond coupling (¹JC-F) being significantly large. The two-bond coupling (²JC-F) can also vary between isomers.
-
IR Spectroscopy : The vibrational modes of the molecule, particularly the C-F stretching and bending vibrations, can differ between the cis and trans isomers. These differences may appear as shifts in the peak positions or changes in peak intensities. For instance, in some cases, the cis isomer may exhibit a C-H bending vibration around 700 cm⁻¹, while the trans isomer shows a similar vibration near 960 cm⁻¹.[4]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the 3-fluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Instrument : A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum, often using a proton-decoupled pulse sequence.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For neat samples, a small amount of the liquid or solid is placed directly on the ATR crystal of an FTIR spectrometer.
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument : A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For high-resolution mass spectrometry (HRMS), a dual-focusing magnetic analyzer or time-of-flight (TOF) analyzer is used to determine the exact mass.
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight of the compound.
Workflow for Spectroscopic Comparison
The logical flow for the spectroscopic comparison of cis- and trans-3-fluoropyrrolidine derivatives can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of cis- and trans-3-fluoropyrrolidine derivatives.
References
Revolutionizing Drug Discovery: A Comparative Analysis of In Vitro Assay Results for Compounds Synthesized with a Fluorinated Pyrrolidinone Core
For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a continuous journey of synthesis, screening, and optimization. The incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of in vitro assay results for compounds synthesized with a 1-Boc-3-fluoro-4-pyrrolidinone-related core, focusing on the development of a clinical candidate for the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.
This analysis centers on the discovery and optimization of PF-06650833 (Zimlovisertib), a potent and selective IRAK4 inhibitor. The development of this compound showcases the impact of stereochemistry and substitution on the pyrrolidinone ring on biological activity.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the in vitro potency of PF-06650833 and its precursors, highlighting the structure-activity relationship (SAR) established during its development. The data is extracted from studies that utilized both enzymatic and cellular assays to determine the inhibitory capacity of these compounds.[1][2]
Table 1: In Vitro Potency of PF-06650833 Precursors and Stereoisomers against IRAK4 [2]
| Compound | Description | IRAK4 Enzyme IC50 (nM) | IRAK4 Cellular IC50 (nM) in PBMCs |
| Fragment Hit | Initial fragment identified from screening | ~5000 | >10000 |
| Lead Compound | Optimized fragment with improved potency | 2.5 | 39 |
| Precursor 1 | Intermediate with unsubstituted pyrrolidinone | 0.8 | 11 |
| Precursor 2 (racemic fluoro) | Introduction of fluorine at C4 (racemic mixture) | 0.3 | 3.1 |
| PF-06650833 (2S,3S,4S) | All-syn stereoisomer (Clinical Candidate) | <0.2 | 2.4 |
| Stereoisomer (2S,3R,4R) | anti-stereoisomer | 0.4 | 4.5 |
| Stereoisomer (2S,3S,4R) | anti-stereoisomer | 0.5 | 6.2 |
| Stereoisomer (2S,3R,4S) | syn-stereoisomer | 0.3 | 3.8 |
Table 2: Kinase Selectivity Profile of PF-06650833 [3]
| Kinase | % Inhibition at 200 nM |
| IRAK4 | ~100% |
| IRAK1 | <10% |
| Other Kinases (panel of 276) | Minimal Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key in vitro assays used to evaluate the compounds.
1. IRAK4 Enzyme Inhibition Assay [2][4]
This assay determines the direct inhibitory activity of a compound on the IRAK4 kinase.
-
Enzyme and Substrate: Recombinant full-length activated human IRAK4 protein and a peptide substrate are utilized.
-
Assay Buffer: The assay is conducted in a buffer containing ATP at a concentration equivalent to the Km for IRAK4 (e.g., 600 µM).
-
Inhibitor Preparation: The test compound, such as PF-06650833, is serially diluted to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to a mixture of IRAK4, the peptide substrate, and the inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. A common method is the DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format, which measures the phosphorylation of a biotinylated peptide substrate captured on a streptavidin-coated plate, followed by detection with a europium-labeled anti-phospho-serine/threonine antibody.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce IRAK4 activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
2. Cellular Assay for IRAK4 Inhibition (R848-stimulated TNF-α release in PBMCs) [2][4]
This assay measures the functional consequence of IRAK4 inhibition in a cellular context.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Cell Plating: PBMCs are plated in 96-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Stimulation: The cells are then stimulated with a Toll-like receptor 7/8 (TLR7/8) agonist, such as R848 (Resiquimod), to induce the IRAK4 signaling pathway.
-
Incubation: The plates are incubated for a specified period (e.g., 18-24 hours) to allow for the production of cytokines.
-
Cytokine Measurement: The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the R848-induced TNF-α production.
Visualizing Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling cascade, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines. PF-06650833 acts by inhibiting the kinase activity of IRAK4, thereby blocking this pathway.
Experimental Workflow for In Vitro Kinase Inhibition Assay
This diagram outlines the sequential steps involved in determining the IC50 value of a test compound against a target kinase.
Experimental Workflow for Cellular TNF-α Release Assay
This diagram illustrates the process of evaluating a compound's ability to inhibit cytokine release in a cellular environment.
References
- 1. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Enantiomeric Separation of Fluorinated Pyrrolidines by Chiral HPLC
For researchers, scientists, and drug development professionals, achieving efficient enantiomeric separation of fluorinated pyrrolidines is a critical step in drug discovery and development. The introduction of fluorine can significantly alter a molecule's potency, metabolic stability, and pharmacokinetic profile, making the analysis of individual enantiomers essential.
This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of fluorinated pyrrolidine enantiomers. While direct, comprehensive comparative studies on a wide range of fluorinated pyrrolidines are limited in published literature, this guide synthesizes data from structurally similar compounds and established principles of chiral chromatography to provide a robust starting point for method development. We will explore recommended chiral stationary phases (CSPs), mobile phase compositions, and detailed experimental protocols to streamline the separation process.
Comparison of Chiral Stationary Phases and Starting Conditions
The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with carbamate groups, have demonstrated broad applicability and are a recommended first choice for screening. Macrocyclic glycopeptide phases also offer alternative selectivity.
Below are tables summarizing typical starting conditions and performance metrics derived from the separation of non-fluorinated pyrrolidone derivatives and other chiral heterocyclic compounds. These serve as a strong predictive basis for developing methods for their fluorinated analogues.
Table 1: Recommended Polysaccharide-Based CSPs for Initial Screening
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Reversed Phase) | Expected Performance for Pyrrolidines |
| Lux Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Heptane/Isopropanol (90:10, v/v) | Acetonitrile/Water (50:50, v/v) | Good to Excellent Resolution (Rs > 1.5)[1] |
| Lux i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) | Heptane/Ethanol (80:20, v/v) | Methanol/Water (60:40, v/v) | Moderate to Good Resolution (Rs > 1.0)[1] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA for basic analytes | Methanol/Water/DEA | Widely successful for a range of chiral compounds[2] |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15, v/v) + 0.1% TFA for acidic analytes | Acetonitrile/Water/TFA | A versatile and complementary phase to Chiralpak AD[3] |
DEA: Diethylamine; TFA: Trifluoroacetic acid. Modifiers are added to improve peak shape and resolution.
Table 2: Performance Data for Separation of Pyrrolidone Derivatives on Polysaccharide CSPs (Supercritical Fluid Chromatography Data, Analogous for HPLC Method Development) [1]
| Compound | Chiral Stationary Phase | Mobile Phase (SFC) | Retention Time (min) | Resolution (Rs) |
| 5-anilinopyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (85:15) | 4.5, 5.2 | 2.10 |
| 5-(benzylamino)pyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (85:15) | 5.8, 6.9 | 2.55 |
| 5-(benzyloxy)pyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (90:10) | 7.1, 8.5 | 3.59 |
| 5-anilinopyrrolidin-2-one | Lux i-Cellulose-5 | CO2/Methanol (85:15) | 6.2, 6.8 | 1.25 |
| 5-(benzylamino)pyrrolidin-2-one | Lux i-Cellulose-5 | CO2/Methanol (85:15) | 8.1, 8.9 | 1.40 |
This data, while from SFC, is highly indicative of the selectivity of these phases for the pyrrolidine scaffold and provides a strong rationale for their use in initial HPLC screening.
Experimental Workflow and Protocols
A systematic approach is crucial for efficient method development. The workflow typically involves an initial screening phase to identify a promising CSP and mobile phase system, followed by an optimization phase to achieve baseline separation.
Caption: A systematic workflow for developing a chiral HPLC separation method.
Detailed Experimental Protocol: Initial Screening
This protocol outlines the steps for a comprehensive initial screening to identify a suitable chiral stationary phase and mobile phase mode.
-
Sample Preparation:
-
Prepare a stock solution of the racemic fluorinated pyrrolidine at a concentration of 1 mg/mL in methanol or ethanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Columns:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Columns:
-
Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
-
Column Temperature: 25°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 210-254 nm).
-
-
Screening Mobile Phases:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
For basic pyrrolidines, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.
-
-
Reversed Phase (RP):
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase D: Methanol/Water (50:50, v/v)
-
For acidic pyrrolidines or to improve peak shape, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
-
-
Screening Procedure:
-
Equilibrate the first column with the first mobile phase for at least 30 minutes.
-
Inject the sample and run the chromatogram for a sufficient time to ensure elution of both enantiomers.
-
Repeat for each combination of column and mobile phase.
-
Calculate the retention factors (k), selectivity (α), and resolution (Rs) for each run where separation is observed.
-
Logical Relationships in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times. For fluorinated pyrrolidines, interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking are crucial. The electronegativity of fluorine can influence these interactions.
Caption: Key interactions driving chiral recognition on a polysaccharide CSP.
By following the systematic approach outlined in this guide and starting with the recommended CSPs and mobile phases, researchers can significantly increase the probability of successfully developing a robust and efficient chiral HPLC method for the enantiomeric separation of novel fluorinated pyrrolidines.
References
A Comparative Guide to Docking Studies of Ligands Containing a 3-Fluoropyrrolidine Moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 3-fluoropyrrolidine moiety into ligand scaffolds has become a compelling strategy in modern drug discovery. This structural modification can significantly influence a ligand's conformational preferences, binding affinity, and metabolic stability. This guide provides an objective comparison of the performance of 3-fluoropyrrolidine-containing ligands in molecular docking studies against various therapeutically relevant protein targets. The information presented is supported by experimental data and detailed methodologies to aid researchers in their drug design and development endeavors.
Quantitative Performance Comparison
The following tables summarize the quantitative data from docking and in vitro studies of ligands containing a 3-fluoropyrrolidine moiety against three key protein targets: Dipeptidyl Peptidase IV (DPP-IV), Influenza Neuraminidase, and Rhodesain from Trypanosoma brucei.
Table 1: Performance of 3-Fluoropyrrolidine Ligands as DPP-IV Inhibitors
| Compound ID | Structure | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Compound 9 | Prolyl-fluoropyrrolidine with aryl substituted piperazine and acetamide linker | Not Reported | Not Reported | 0.83[1] | Arg125, Tyr547, Ser630, Arg358[1] |
| Compound 10 | Prolyl-fluoropyrrolidine with aryl substituted piperazine and acetamide linker | Not Reported | Not Reported | 0.43[1] | Arg125, Tyr547, Ser630, Arg358[1] |
| Vildagliptin (Reference) | Cyanopyrrolidide | -6.554 | Not Reported | ~0.2 | Glu205, Glu206, Tyr662, Tyr666, Arg125 |
| Sitagliptin (Reference) | β-amino acid derivative | -9.3 | -8.59 | ~0.019 | Tyr662, Glu205, Glu206, Arg125 |
Note: Direct comparison of docking scores is challenging due to variations in software and protocols across different studies. The data for reference compounds are provided for context.
Table 2: Performance of 3-Fluoropyrrolidine Ligands as Influenza Neuraminidase Inhibitors
Currently, there is a limited amount of published research with specific docking scores and IC50 values for ligands containing a 3-fluoropyrrolidine moiety targeting influenza neuraminidase. Broader studies on pyrrolidine derivatives show promise, indicating this is an area ripe for further investigation.
Table 3: Performance of 3-Fluoropyrrolidine Ligands as Rhodesain Inhibitors
Similar to influenza neuraminidase, there is a scarcity of specific docking studies published on 3-fluoropyrrolidine-containing ligands against rhodesain. However, the pyrrolidine scaffold is a known feature in various cysteine protease inhibitors, suggesting the potential of fluorinated analogues.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of in silico studies. Below are representative methodologies for the molecular docking of ligands to the aforementioned targets.
Molecular Docking Protocol for DPP-IV Inhibitors
A representative protocol for docking 3-fluoropyrrolidine-containing ligands into the active site of DPP-IV is as follows:
-
Protein Preparation: The crystal structure of human DPP-IV in complex with a ligand (e.g., PDB ID: 2FJP) is obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and Kollman charges are added using software such as AutoDock Tools.
-
Ligand Preparation: The 3D structures of the 3-fluoropyrrolidine-containing ligands are generated and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges and rotatable bonds are assigned.
-
Grid Generation: A grid box is defined to encompass the active site of the enzyme. For the PDB entry 1X70, a grid box of 52 x 28 x 26 Å with a spacing of 0.375 Å, centered at coordinates x = 40.926, y = 50.522, and z = 35.031 can be utilized.[2]
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina or GOLD. The Lamarckian Genetic Algorithm is a commonly employed search algorithm with parameters such as a population size of 150, a maximum of 2,500,000 energy evaluations, and 100 docking runs.[2]
-
Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energies and interactions with key amino acid residues in the active site, such as the S1 and S2 pockets.[1] Visualization of the interactions is performed using programs like PyMOL or Discovery Studio Visualizer.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical molecular docking workflow.
Caption: DPP-IV signaling pathway and the effect of inhibitors.
Caption: Role of Neuraminidase in the Influenza virus life cycle.
Caption: Pathogenic role of Rhodesain in Trypanosomiasis.
Caption: A generalized workflow for molecular docking studies.
References
Safety Operating Guide
Safe Disposal of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, a halogenated organic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety Considerations
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Waste Classification and Segregation
Due to the presence of a fluorine atom, this compound is classified as a halogenated organic waste .[2][3] It is critical to segregate this waste stream from non-halogenated organic waste to facilitate proper treatment and disposal, which often involves incineration at regulated facilities.[3]
Key Segregation Practices:
-
Dedicated Waste Container: Use a designated, clearly labeled container for halogenated organic waste.[3][4]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents, aqueous waste, or any other incompatible waste streams.[2][5] Mixing can lead to dangerous reactions and complicates the disposal process.
-
Incompatible Materials: Keep halogenated solvents separate from acids, bases, strong oxidizing agents, and heavy metals.[2][5]
Step-by-Step Disposal Procedure
-
Container Selection:
-
Choose a container made of a material compatible with halogenated organic compounds, such as a polyethylene or glass bottle with a secure, threaded cap.[2]
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the relevant hazard pictograms (e.g., irritant).
-
-
Accumulation and Storage:
-
Collect the waste in the designated container at or near the point of generation, in what is often referred to as a Satellite Accumulation Area (SAA).[2]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2][4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
-
-
Disposal Request:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain and absorb the spill.[2]
-
Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Quantitative Safety Data
While specific quantitative data for this compound is limited, the table below provides hazard classifications for similar compounds to guide risk assessment.
| Hazard Classification | Compound/Class | Source |
| Skin Irritation (Category 2) | 1-Boc-3-fluoro-4-pyrrolidinone | [1] |
| Eye Irritation (Category 2A) | 1-Boc-3-fluoro-4-pyrrolidinone | [1] |
| Respiratory Irritation | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | [8] |
| Flammable Liquid | Pyrrolidine | |
| Corrosive | Pyrrolidine | [7] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling halogenated organic compounds. For specific experimental protocols involving this compound, researchers should always first consult the Safety Data Sheet and any institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-Boc-3-fluoro-4-pyrrolidinone | C9H14FNO3 | CID 45158916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate. The following procedures are based on aggregated hazard information and best practices for handling similar chemical compounds.
Hazard Identification and Personal Protective Equipment
According to aggregated data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) inventory, this compound has been classified by suppliers with the following hazards.[1] It is important to note that there are conflicting classifications, with some suppliers indicating it does not meet GHS hazard criteria.[1] Therefore, a cautious approach to handling is recommended.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | Skin Irritant, Category 2 | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, full-length pants, and closed-toe shoes. |
| H319: Causes serious eye irritation | Eye Irritant, Category 2A | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling the chemical to contain potential spills.
2. Donning Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat over personal clothing.
-
Put on safety glasses with side shields or chemical splash goggles.
-
Wear chemical-resistant gloves (e.g., nitrile) of an appropriate thickness. For extended handling, consider double-gloving.
-
Ensure closed-toe shoes and long pants are worn.
3. Handling the Compound:
-
All manipulations of this compound, including weighing and transferring, should be conducted within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Use compatible tools and equipment (e.g., spatulas, glassware) that are clean and dry.
-
Keep containers tightly closed when not in use to prevent inhalation exposure and contamination.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
1. Waste Segregation and Collection:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Contaminated consumables, such as gloves, pipette tips, and paper towels, should also be disposed of as hazardous waste.
2. Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.
-
Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
